Alfuzosin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-BCIKGFBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Alfuzosin-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Alfuzosin-d7, a deuterated analog of the α1 adrenergic receptor antagonist, Alfuzosin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.
Introduction
Alfuzosin is a quinazoline derivative widely used in the treatment of benign prostatic hyperplasia (BPH). The selective deuteration of molecules, replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially modify the pharmacokinetic profile of a compound. Understanding the fundamental physicochemical properties of this compound is crucial for its formulation, delivery, and analytical characterization. While the physicochemical properties of a deuterated compound are generally expected to be very similar to its non-deuterated counterpart, minor differences can exist due to the isotopic substitution.
General and Physical Properties
This compound is a solid at room temperature and is typically available as a hydrochloride salt. As a stable isotope-labeled compound, it serves as an excellent internal standard for the quantification of Alfuzosin in various biological matrices using mass spectrometry-based methods.
Quantitative Physicochemical Data
Table 1: Molecular and Physical Properties
| Property | This compound | Alfuzosin | Alfuzosin HCl |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | C₁₉H₂₇N₅O₄ | C₁₉H₂₇N₅O₄·HCl |
| Molecular Weight | 396.5 g/mol [1] | 389.45 g/mol | 425.91 g/mol |
| Physical State | Solid[1] | Crystalline Powder | White to off-white crystalline powder |
| Melting Point | Not explicitly reported | ~240 °C[2] | ~240 °C |
Note: The molecular weight of this compound can also be found as 432.95 g/mol for the hydrochloride salt.
Table 2: Solubility and Dissociation Constant
| Property | This compound | Alfuzosin | Alfuzosin HCl |
| Solubility in DMSO | Soluble[1] | - | - |
| Aqueous Solubility | Not explicitly reported | 92 mg/L (estimated)[2] | Freely soluble in water |
| Solubility in Alcohol | Not explicitly reported | - | Sparingly soluble |
| pKa | Not explicitly reported | 8.13[2] | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds are outlined below. These protocols are standard and can be applied to the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property that indicates the purity of a crystalline solid. The capillary method is a widely accepted technique.
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus with a heating block and a means of temperature control and measurement.
-
Glass capillary tubes (closed at one end).
Procedure:
-
Sample Preparation: The this compound sample is finely powdered and thoroughly dried.
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down by tapping to form a compact column of 2-4 mm in height.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Alfuzosin, it indicates the pH at which the compound is 50% protonated.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette for precise delivery of the titrant.
-
Magnetic stirrer and stir bar.
-
Thermostatically controlled vessel.
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.
-
Titration:
-
The solution is placed in the thermostatted vessel and stirred continuously.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is calculated from the pH at the half-equivalence point.
-
Solubility Determination (Shake-Flask Method)
This method, consistent with OECD Guideline 105, is a reliable way to determine the aqueous solubility of a substance.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Shaking incubator or a flask shaker with temperature control.
-
Vials or flasks with airtight seals.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Equilibration:
-
An excess amount of this compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration to obtain a clear, saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Result: The determined concentration represents the solubility of the compound in the specified solvent at the given temperature.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for solubility determination.
Caption: Chemical Structure of this compound.
Caption: Experimental workflow for the shake-flask solubility determination.
References
Synthesis and Characterization of Alfuzosin-d7: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Alfuzosin-d7, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient, Alfuzosin. This document outlines a proposed synthetic pathway, detailed analytical methodologies, and expected characterization data to support its use in research and development.
Introduction
Alfuzosin is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1][2][3] For pharmacokinetic, metabolism, and clinical studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, with seven deuterium atoms incorporated into the tetrahydrofuran moiety, serves as an ideal internal standard for the quantification of Alfuzosin in biological matrices using GC- or LC-MS methods.[2][4] The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.
Synthesis of this compound
Proposed Synthetic Scheme
The synthesis of this compound can be envisioned as a convergent synthesis involving two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-[3-(methylamino)propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Tetrahydro-d7-furoic acid
This key deuterated intermediate can be prepared from commercially available tetrahydro-d8-furan through a regioselective oxidation process. Various oxidation methods can be employed, such as using strong oxidizing agents like potassium permanganate or ruthenium tetroxide. The reaction conditions need to be carefully controlled to achieve the desired carboxylic acid without over-oxidation.
-
Materials: Tetrahydro-d8-furan, oxidizing agent (e.g., KMnO4), acid or base for pH adjustment, organic solvent (e.g., acetone or a biphasic system).
-
Procedure (General): To a cooled solution of tetrahydro-d8-furan in a suitable solvent, the oxidizing agent is added portion-wise while maintaining the temperature. The reaction is monitored by TLC or GC until the starting material is consumed. The reaction mixture is then worked up by quenching the excess oxidant, filtering the inorganic salts, and acidifying the aqueous layer to precipitate the deuterated furoic acid. The product is then extracted with an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or chromatography.
Step 2: Synthesis of the Deuterated Side Chain
The deuterated tetrahydrofuroic acid is then coupled with N-(3-aminopropyl)-N-methylamine to form the amide.
-
Materials: Tetrahydro-d7-furoic acid, N-(3-aminopropyl)-N-methylamine, coupling agent (e.g., DCC, EDC), or conversion to an acid chloride, and an appropriate solvent (e.g., dichloromethane, DMF).
-
Procedure (General): To a solution of tetrahydro-d7-furoic acid and N-(3-aminopropyl)-N-methylamine in an anhydrous solvent, a coupling agent is added at 0°C. The reaction is stirred at room temperature until completion. The resulting mixture is filtered to remove by-products, and the filtrate is washed with acidic and basic aqueous solutions to remove unreacted starting materials. The organic layer is dried and concentrated to yield the deuterated side chain.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group on the quinazoline core with the secondary amine of the deuterated side chain.
-
Materials: 4-amino-2-chloro-6,7-dimethoxyquinazoline, the deuterated side chain from Step 2, a non-nucleophilic base (e.g., diisopropylethylamine), and a high-boiling point solvent (e.g., DMSO, NMP).
-
Procedure (General): A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline, the deuterated side chain, and the base in a suitable solvent is heated at an elevated temperature (e.g., 120-150°C) for several hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is collected by filtration and purified by recrystallization or column chromatography to yield the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physical and Chemical Properties
| Property | Value |
| Formal Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide |
| CAS Number | 1133386-93-2 |
| Molecular Formula | C19H20D7N5O4 |
| Molecular Weight | 396.5 g/mol |
| Appearance | White to off-white solid |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique to confirm the molecular weight and fragmentation pattern of this compound.
Experimental Protocol:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Full scan and product ion scan (MS/MS) of the [M+H]+ ion.
Expected Data:
| Ion | Calculated m/z | Observed m/z (representative) |
| [M+H]+ | 397.25 | 397.25 |
| Major Fragment 1 | Varies | Varies |
| Major Fragment 2 | Varies | Varies |
Note: The fragmentation pattern would need to be analyzed to confirm the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6)
-
Experiments: 1H NMR, 13C NMR, and potentially 2H NMR.
Expected Observations:
-
1H NMR: The spectrum will show the absence of signals corresponding to the seven protons on the tetrahydrofuran ring that have been replaced by deuterium. The remaining proton signals of the Alfuzosin structure should be present with appropriate chemical shifts and coupling constants.
-
13C NMR: The spectrum will show the signals for all 19 carbon atoms. The carbons attached to deuterium will exhibit characteristic triplet patterns due to C-D coupling and will have slightly different chemical shifts compared to the unlabeled compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Data:
| Parameter | Value |
| Retention Time | ~X.X min (column and method dependent) |
| Purity (by area %) | ≥98% |
Mechanism of Action of Alfuzosin
Alfuzosin exerts its therapeutic effect by selectively blocking α1-adrenergic receptors in the lower urinary tract.[1][2] This antagonism leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of BPH.[1]
Signaling Pathway of Alfuzosin:
Caption: Mechanism of action of Alfuzosin.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a deuterated starting material, offers a viable path to obtaining this essential internal standard. The detailed characterization protocols ensure the quality, purity, and isotopic integrity of the final product, making it suitable for demanding research applications in drug metabolism, pharmacokinetics, and clinical analysis.
References
Alfuzosin-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action and application of Alfuzosin-d7 as an internal standard in the quantitative bioanalysis of the alpha-1 adrenergic blocker, alfuzosin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).
Introduction: The Role of Alfuzosin and the Need for a Robust Internal Standard
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). By relaxing the smooth muscle in the prostate and bladder neck, it alleviates urinary symptoms associated with BPH. Accurate quantification of alfuzosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results. This compound, a deuterated analog of alfuzosin, serves as an ideal internal standard for this purpose.
Mechanism of Action of this compound as an Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, alfuzosin. The seven deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the non-labeled alfuzosin by the mass spectrometer.
During sample preparation and analysis, this compound experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and chromatographic behavior as alfuzosin. By adding a known concentration of this compound to the samples at the beginning of the workflow, any variability introduced during the analytical process will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby correcting for these variations and leading to a more accurate and precise measurement.
The following diagram illustrates the logical relationship of using a deuterated internal standard in LC-MS/MS analysis.
Caption: Logical workflow for quantification using a deuterated internal standard.
Experimental Protocols
This section provides a detailed, synthesized experimental protocol for the quantification of alfuzosin in human plasma using this compound as an internal standard, based on established bioanalytical methods for alfuzosin.
Materials and Reagents
-
Reference Standards: Alfuzosin hydrochloride, this compound hydrochloride
-
Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE)
-
Reagents: Formic acid, ammonium formate, ammonium acetate, zinc sulfate
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
-
Water: Ultrapure water (18.2 MΩ·cm)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the alfuzosin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation.
Caption: Experimental workflow for liquid-liquid extraction of alfuzosin from plasma.
LC-MS/MS Conditions
The following tables summarize the recommended liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables provide the essential quantitative data for the analysis of alfuzosin using this compound as an internal standard.
Table 3: Mass-to-Charge (m/z) Transitions for MRM
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
| Alfuzosin | 390.2 | 235.1 | 200 |
| This compound | 397.2 | 242.1 | 200 |
Note: The m/z values for this compound are predicted based on the addition of 7 Daltons to the molecular weight of alfuzosin and a similar fragmentation pattern.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Curve Range | r² ≥ 0.99 | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (% Bias) | ± 15% | -5% to +8% |
| Inter-day Accuracy (% Bias) | ± 15% | -7% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Conclusion
This technical guide provides a comprehensive framework for the use of this compound as an internal standard in the bioanalysis of alfuzosin. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in developing and validating robust and reliable LC-MS/MS methods. The use of a deuterated internal standard like this compound is critical for mitigating analytical variability and ensuring the integrity of pharmacokinetic and other clinical data.
Alfuzosin-d7 CAS number and molecular weight.
This technical guide provides comprehensive information on Alfuzosin-d7, a deuterated analog of Alfuzosin, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard in bioanalytical methods, and a visual representation of the analytical workflow.
Core Compound Data
This compound is primarily utilized as an internal standard for the quantification of alfuzosin in biological samples through mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, alfuzosin, while being distinguishable by its mass, making it an ideal tool for precise and accurate quantification.
| Property | Value |
| CAS Number | 1133386-93-2 |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ |
| Molecular Weight | 396.5 g/mol [1], 396.49 g/mol [2][3] |
| Synonyms | SL 77499-10-d7, Uroxatral-d7[1] |
Experimental Protocol: Quantification of Alfuzosin in Human Plasma using LC-MS/MS
This section details a representative methodology for the determination of alfuzosin in human plasma, employing this compound as an internal standard. The protocol is synthesized from established bioanalytical techniques for alfuzosin.[2][4][5]
1. Objective: To accurately quantify the concentration of alfuzosin in human plasma samples.
2. Materials and Reagents:
-
Alfuzosin reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
4. Standard Solutions Preparation:
-
Stock Solutions: Prepare primary stock solutions of alfuzosin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of alfuzosin by serial dilution of the stock solution with a methanol/water mixture (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL).
5. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
6. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Alfuzosin: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined)
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of alfuzosin to this compound against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression to the calibration curve.
-
Determine the concentration of alfuzosin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical method described above.
Caption: Workflow for Alfuzosin Quantification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpas.com [ijrpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Commercial Sourcing and Technical Guide for High-Purity Alfuzosin-d7
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and utilization of high-purity Alfuzosin-d7. This compound is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As a deuterated internal standard, this compound is critical for accurate quantification of Alfuzosin in biological matrices during pharmacokinetic and bioequivalence studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]
Commercial Suppliers of High-Purity this compound
The selection of a reliable supplier for high-purity this compound is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from various commercial suppliers. It is important to note that purity specifications can vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.
| Supplier | Product Name | CAS Number | Purity Specification | Additional Notes |
| Cayman Chemical | This compound | 1133386-93-2 | ≥99% deuterated forms (d1-d7) | Intended for use as an internal standard for quantification of alfuzosin by GC- or LC-MS.[3] Available in various sizes (e.g., 500 µg, 1 mg, 5 mg, 10 mg). |
| LGC Standards | (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) | 81403-68-1 | 98 atom % D, min 98% Chemical Purity | Provided as the hydrochloride salt.[4][5] |
| Simson Pharma Limited | This compound | 1133386-93-2 | High quality, accompanied by a Certificate of Analysis. | Also offers (±)-Alfuzosin D7 Hydrochloride (CAS 1276197-14-8).[6][7] |
| BOC Sciences | Alfuzosin hydrochloride EP impurity C-[d7] | 1346746-88-0 | ≥95% | Labeled impurity of Alfuzosin.[] |
| SynZeal | Alfuzosin D7 | 1133386-93-2 | Not specified; supplied with CoA and analytical data. | Available for synthesis on demand.[9] |
| Molsyns Research | This compound | 1133386-93-2 | High quality. | Manufacturer and exporter.[10] |
| Bertin Bioreagent | This compound | 1133386-93-2 | Not specified; product from supplier Cayman. | Available in various sizes. |
Mechanism of Action: Alfuzosin Signaling Pathway
Alfuzosin is a selective antagonist of α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[1][11] In patients with BPH, the activation of these receptors leads to smooth muscle contraction, obstructing urine flow. Alfuzosin works by blocking these receptors, leading to muscle relaxation and alleviating the symptoms of BPH.[1][11]
Experimental Protocols
While specific protocols from each supplier are proprietary, a general experimental methodology for the quantification of Alfuzosin in biological samples using this compound as an internal standard is outlined below. This protocol is based on established analytical techniques like HPLC and UPLC.[12][13][14]
Objective: To determine the concentration of Alfuzosin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Alfuzosin reference standard
-
High-purity this compound (from a selected supplier)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Alfuzosin and this compound (internal standard, IS) in methanol.
-
Prepare calibration curve standards by spiking blank human plasma with appropriate volumes of the Alfuzosin stock solution to achieve a concentration range (e.g., 1-100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Add a fixed amount of this compound solution to all calibration standards and QC samples.
-
-
Sample Extraction (Solid Phase Extraction - SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples (standards, QCs, and unknowns) onto the cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., Waters Acquity HSS T3).[14]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min for UPLC).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Alfuzosin and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Alfuzosin) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Alfuzosin in the QC and unknown samples from the calibration curve.
-
Workflow and Supplier Comparison
The following diagrams illustrate the general workflow for quality control analysis of this compound and a logical comparison of the suppliers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alfuzosin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) [lgcstandards.com]
- 5. (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) [lgcstandards.com]
- 6. This compound | CAS No- 1133386-93-2 | Simson Pharma Limited [simsonpharma.com]
- 7. (±)-Alfuzosin D7 Hydrochloride | CAS No- 1276197-14-8 | Simson Pharma Limited [simsonpharma.com]
- 9. Alfuzosin EP Impurity D | 76362-29-3 | SynZeal [synzeal.com]
- 10. Buy high quality this compound with CAS No - 1133386-93-2 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of this compound [molsyns.com]
- 11. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 12. ijrpas.com [ijrpas.com]
- 13. ijrpas.com [ijrpas.com]
- 14. tojqi.net [tojqi.net]
Isotopic purity requirements for Alfuzosin-d7 internal standard.
An In-depth Technical Guide to Isotopic Purity Requirements for Alfuzosin-d7 Internal Standard
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantitative bioanalysis by mass spectrometry. This guide provides a detailed overview of the isotopic purity requirements for this compound, a commonly used internal standard for the quantification of the benign prostatic hyperplasia drug, Alfuzosin.
The Critical Role of Isotopic Purity in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) assays, deuterated internal standards like this compound are pivotal for correcting variability during sample preparation and analysis.[1] The underlying assumption is that the stable isotope-labeled (SIL) internal standard behaves identically to the analyte in terms of extraction recovery, matrix effects, and ionization efficiency.[2][3] However, the presence of unlabeled Alfuzosin as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of the data. Therefore, ensuring high isotopic purity is a critical prerequisite for a robust bioanalytical method.
Regulatory Landscape and Purity Expectations
While regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized internal standards, they do not prescribe a universal, explicit numerical value for isotopic purity. The general expectation is that the internal standard should be of the highest possible purity to not interfere with the measurement of the analyte.
High-purity deuterated internal standards are commercially available, often with isotopic purity exceeding 99%.[4] Bioanalytical method validation guidelines from regulatory agencies require that the contribution of the internal standard to the analyte signal is minimal and does not affect the accuracy of the measurement at the lower limit of quantification (LLOQ).
Quantitative Isotopic Purity Specifications
The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The key quantitative parameters are summarized in the table below.
| Parameter | Typical Requirement | Method of Determination | Notes |
| Isotopic Purity | > 98% | Mass Spectrometry, NMR | Represents the percentage of the labeled compound that is fully deuterated to the desired level (d7). |
| Chemical Purity | > 95% | HPLC, UPLC | Refers to the purity of the compound with respect to other chemical entities. |
| Unlabeled Alfuzosin | < 0.1% | Mass Spectrometry | The presence of the unlabeled analyte is a critical parameter as it directly interferes with the quantification of the actual analyte in the sample. |
| Partially Labeled Species | As low as possible | Mass Spectrometry | The presence of d1 to d6 species of Alfuzosin should be minimal. |
Experimental Protocols for Isotopic Purity Determination
Mass Spectrometry Method
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[5]
Objective: To determine the isotopic distribution and purity of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the main component from any impurities.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra in positive ion mode.
-
Optimize the mass spectrometer parameters to achieve high resolution and mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Alfuzosin and the d7-labeled Alfuzosin.
-
From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the unlabeled (d0), partially labeled (d1-d6), and fully labeled (d7) species.
-
Correct the observed intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d7) / (Sum of Intensities of d0 to d7) * 100
-
NMR Spectroscopy Method
Deuterium NMR (²H NMR) or proton NMR (¹H NMR) can be used to assess isotopic purity.[5]
Objective: To confirm the position of deuterium labeling and estimate isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H NMR:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound standard and a certified reference standard of unlabeled Alfuzosin in a deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay to allow for complete relaxation of the protons.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons that have been replaced by deuterium in this compound.
-
Compare the integral of these signals to the integral of a signal from a non-deuterated position in the molecule.
-
The reduction in the integral value for the deuterated positions corresponds to the isotopic enrichment.
-
Alfuzosin's Mechanism of Action: A Signaling Pathway Perspective
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and urethra.[4] By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, which improves urine flow and reduces the symptoms of benign prostatic hyperplasia.[6]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile: Alfuzosin vs. Alfuzosin-d7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effect is achieved by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[4][5] In the pursuit of enhancing the pharmacokinetic properties of established drugs, deuteration has emerged as a strategic approach. This involves the substitution of one or more hydrogen atoms with its heavy isotope, deuterium.[6] This guide provides a comprehensive overview of the pharmacological profile of Alfuzosin and explores the theoretical profile of its deuterated analog, Alfuzosin-d7. Due to a lack of publicly available research on the pharmacological effects of this compound beyond its use as an analytical standard, this guide will extrapolate its potential properties based on the established principles of deuteration.
Pharmacological Profile of Alfuzosin
Alfuzosin is a quinazoline derivative that acts as a selective and competitive antagonist of alpha-1 adrenergic receptors.[7][8] These receptors are located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[9] By blocking these receptors, alfuzosin leads to smooth muscle relaxation, reducing the symptoms of BPH.[1][4]
Pharmacokinetics
The pharmacokinetic profile of Alfuzosin has been extensively studied and is summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Alfuzosin
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (fed) | 49% | [9] |
| Tmax (extended-release, fed) | 8 hours | [9] |
| Cmax (10 mg extended-release, fed) | 13.6 ± 5.6 ng/mL | [9] |
| AUC0-24 (10 mg extended-release, fed) | 194 ± 75 ng·h/mL | [9] |
| Distribution | ||
| Protein Binding | 82-90% | [1] |
| Volume of Distribution (IV) | 3.2 L/kg | [1] |
| Metabolism | ||
| Primary Pathway | Hepatic (Oxidation, O-demethylation, N-dealkylation) | [1] |
| Primary Enzyme | CYP3A4 | [1] |
| Active Metabolites | None | [1] |
| Excretion | ||
| Unchanged in Urine | 11% | [1] |
| Feces | 69% (of radiolabeled dose) | [1] |
| Urine | 24% (of radiolabeled dose) | [1] |
| Elimination Half-life (extended-release) | 10 hours | [9] |
Pharmacodynamics
Alfuzosin's primary pharmacodynamic effect is the relaxation of smooth muscle in the lower urinary tract, leading to improved urinary flow and a reduction in BPH symptoms.[1] Clinical trials have demonstrated its efficacy in increasing the peak urinary flow rate and decreasing the International Prostate Symptom Score (IPSS).[10][11]
Table 2: Summary of Alfuzosin Efficacy from a Pooled Analysis of Placebo-Controlled Studies
| Outcome Measure | Alfuzosin 10 mg once daily | Placebo | p-value | Reference |
| Change in IPSS | -6.0 | -4.2 | < 0.005 | [11] |
| Change in Peak Urinary Flow Rate (mL/s) | +2.3 | +1.1 | < 0.001 | [11] |
This compound: A Theoretical Pharmacological Profile
This compound is a deuterated version of Alfuzosin, where seven hydrogen atoms have been replaced by deuterium.[12][13][14] While it is commercially available as an internal standard for mass spectrometry-based quantification of Alfuzosin, there is a notable absence of published preclinical or clinical studies evaluating its pharmacological profile.[12][13]
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[6] This stronger bond can make the molecule more resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[15]
Anticipated Pharmacokinetic Profile of this compound
Given that Alfuzosin is primarily metabolized by CYP3A4, the deuteration in this compound could potentially lead to:
-
Reduced Rate of Metabolism: The C-D bonds at the sites of metabolic attack would be more difficult for CYP3A4 to break, slowing down the overall metabolism of the drug.
-
Increased Half-Life: A slower rate of metabolism would likely result in a longer elimination half-life.
-
Increased Bioavailability: A reduction in first-pass metabolism could lead to a higher proportion of the administered dose reaching systemic circulation.
-
Altered Metabolite Profile: The pattern of metabolites formed could be different from that of Alfuzosin.
These potential changes could theoretically allow for less frequent dosing or a lower dose to achieve the same therapeutic effect, potentially reducing dose-dependent side effects. However, without experimental data, these remain hypotheses.
Anticipated Pharmacodynamic Profile of this compound
The pharmacodynamic activity of a drug is primarily determined by its interaction with its target receptor. Since the overall three-dimensional structure of this compound is expected to be very similar to that of Alfuzosin, it is anticipated that its affinity for the alpha-1 adrenergic receptor would be largely unchanged. Therefore, the mechanism of action and the primary pharmacodynamic effects of this compound are expected to be the same as those of Alfuzosin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments in the pharmacological assessment of an alpha-1 blocker like Alfuzosin.
Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of a single oral dose of the drug.
Methodology:
-
Subject Recruitment: A cohort of healthy adult male volunteers is recruited. Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A randomized, single-dose, crossover study design is often employed.
-
Drug Administration: Subjects receive a single oral dose of the drug (e.g., 10 mg extended-release tablet) after a standardized meal.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This compound would typically be used as an internal standard in this assay.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Efficacy and Safety Study in Patients with BPH (Clinical Trial)
Objective: To evaluate the efficacy and safety of the drug in treating the symptoms of BPH.
Methodology:
-
Patient Recruitment: Male patients aged 50 years or older with a diagnosis of BPH and a baseline International Prostate Symptom Score (IPSS) of a certain threshold (e.g., ≥ 13) are enrolled.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.
-
Randomization and Blinding: Patients are randomly assigned to receive either the active drug (e.g., Alfuzosin 10 mg once daily) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment duration is typically 12 weeks.
-
Efficacy Assessments: The primary efficacy endpoints are the change from baseline in the total IPSS and the change from baseline in the peak urinary flow rate (Qmax). These are assessed at baseline and at specified follow-up visits.
-
Safety Assessments: Safety is monitored through the recording of adverse events, vital signs (including orthostatic blood pressure measurements), and clinical laboratory tests.
-
Statistical Analysis: The efficacy endpoints are analyzed using appropriate statistical methods (e.g., analysis of covariance - ANCOVA) to compare the treatment group with the placebo group.
Visualizations
Signaling Pathway of Alfuzosin
Caption: Signaling pathway of Alfuzosin's antagonist action.
Experimental Workflow for a Clinical Trial
Caption: Generalized workflow of a randomized controlled trial.
Conclusion
Alfuzosin is a well-characterized alpha-1 adrenergic antagonist with established efficacy and safety in the treatment of BPH. Its pharmacokinetic and pharmacodynamic profiles are well understood. In contrast, while this compound is utilized as an analytical tool, its pharmacological properties have not been reported in the scientific literature. Based on the principles of the kinetic isotope effect, it is plausible that this compound could exhibit a modified pharmacokinetic profile, potentially offering therapeutic advantages. However, this remains speculative. In-depth preclinical and clinical studies are required to elucidate the complete pharmacological profile of this compound and to determine if its theoretical advantages translate into clinically meaningful benefits. Future research directly comparing the pharmacokinetics and pharmacodynamics of Alfuzosin and this compound is warranted to explore the potential of this deuterated compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 5 [medscape.com]
- 5. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Alfuzosin Monograph for Professionals - Drugs.com [drugs.com]
- 10. Alfuzosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of a once-daily formulation of alfuzosin 10 mg in patients with symptomatic benign prostatic hyperplasia: open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20060062845A1 - Alfuzosin tablets and synthesis - Google Patents [patents.google.com]
- 14. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development for Alfuzosin using Alfuzosin-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in biological matrices, utilizing its deuterated analog, Alfuzosin-d7, as an internal standard (IS).
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of Alfuzosin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust LC-MS/MS method employing a simple protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation and highly selective tandem mass spectrometric detection. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Alfuzosin hydrochloride (Reference Standard)
-
Internal Standard: this compound
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Stock and Working Solutions Preparation
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alfuzosin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Alfuzosin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 | 100 | 25 |
| 390.2 | 156.1 | 100 | 35 | |
| This compound | 397.2 | 235.1 | 100 | 25 |
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of the key validation parameters is presented below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability | Within ± 15% of nominal concentration | Stable under tested conditions |
Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| Low (LQC) | 0.3 | 0.29 | 96.7 | 6.2 |
| Medium (MQC) | 10 | 10.4 | 104.0 | 4.5 |
| High (HQC) | 80 | 78.9 | 98.6 | 3.8 |
Mandatory Visualizations
Caption: Overall workflow of the LC-MS/MS method for Alfuzosin analysis.
Caption: Detailed steps of the protein precipitation sample preparation protocol.
Caption: MRM transitions for Alfuzosin and its internal standard, this compound.
Application Notes and Protocols for the Use of Alfuzosin-d7 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). Accurate quantification of alfuzosin in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard (IS), such as Alfuzosin-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the quantification of alfuzosin in human plasma.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of alfuzosin from various studies. While these studies may not have all used this compound as the internal standard, the data is representative of the expected pharmacokinetic profile of alfuzosin in humans.
Table 1: Pharmacokinetic Parameters of Alfuzosin Following a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |
| 1 | 2.6 ± 0.3 | 1.5 ± 0.3 | 17.7 ± 2.9 | 3.7 ± 0.4 | [1] |
| 2.5 | 9.4 ± 1.2 | 1.1 ± 0.2 | 51.7 ± 7.1 | 3.9 ± 0.2 | [1] |
| 5 | 13.5 ± 1.0 | 1.3 ± 0.1 | 99.0 ± 14.1 | 3.8 ± 0.3 | [1] |
| 10 (ER) | 13.6 (fed) | 8.0 (fed) | 194 (fed) | ~9.1 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; ER: Extended Release.
Table 2: Bioequivalence Study Data for 10 mg Alfuzosin Extended-Release Tablets (Test vs. Reference)
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 110.7% | 98.0% - 124.9% |
| AUC0-t | 112.0% | 101.9% - 123.1% |
Data from a bioequivalence study conducted under fed conditions. The results are within the regulatory acceptance criteria (80-125%).
Experimental Protocols
Bioanalytical Method for Alfuzosin in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of alfuzosin in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
1.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: m/z 390.2 → 235.1
-
This compound: m/z 397.2 → 235.1
-
-
1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. A typical LLOQ for alfuzosin in plasma is around 0.2 to 0.5 ng/mL.[3]
Visualizations
Alfuzosin Mechanism of Action
References
Application Note: High-Throughput Quantitation of Alfuzosin in Human Plasma by LC-MS/MS using Alfuzosin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of alfuzosin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of alfuzosin in human plasma, utilizing its stable isotope-labeled analog, alfuzosin-d7, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Experimental Protocols
This section details the materials and methodologies for the sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Alfuzosin hydrochloride (purity ≥99%)
-
This compound (purity ≥99%, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 15 ng/mL
-
High QC (HQC): 40 ng/mL
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Caption: Experimental workflow for the quantitation of alfuzosin in human plasma.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 20% B, linear gradient to 80% B over 3.0 min, hold for 1.0 min, return to initial conditions and equilibrate for 1.0 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Alfuzosin: m/z 390.2 → 235.1 This compound: m/z 397.2 → 235.1 |
| Collision Energy | Optimized for maximum signal intensity for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantitation of alfuzosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for any variability during the sample preparation and analysis process.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 50 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio of >10.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Alfuzosin | 0.1 - 50 | >0.99 | 0.1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples at four different concentration levels. The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines for bioanalytical method validation.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 15 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 40 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery of alfuzosin and the matrix effect were assessed at low, medium, and high QC concentrations. The solid-phase extraction procedure provided consistent and high recovery for both the analyte and the internal standard. The use of this compound effectively compensated for any ion suppression or enhancement from the plasma matrix.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 90 - 110 |
| MQC | 15 | > 85 | 90 - 110 |
| HQC | 40 | > 85 | 90 - 110 |
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of alfuzosin in human plasma using this compound as the internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of alfuzosin.
References
Protocol for the Bioanalytical Method of Alfuzosin in Human Plasma Using Alfuzosin-d7 as an Internal Standard for Bioequivalence Studies
These application notes provide a detailed protocol for the quantitative determination of alfuzosin in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Alfuzosin-d7, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure accuracy and precision, a practice recommended by regulatory agencies for bioanalytical method validation.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals conducting bioequivalence studies of alfuzosin formulations.
Introduction to Alfuzosin and Bioequivalence
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[5][6] It relaxes the smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms.[5] Bioequivalence studies are essential to compare the in vivo performance of a generic drug product with that of a reference listed drug.[7][8][9] These studies typically rely on the measurement of key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) to establish that the two formulations are bioequivalent.[10]
For alfuzosin extended-release tablets, the US Food and Drug Administration (FDA) recommends conducting two separate single-dose, two-treatment, two-period crossover in-vivo bioequivalence studies: one under fasting conditions and another under fed conditions.[11] The analyte to be measured in plasma is alfuzosin itself.[11]
Pharmacokinetic Profile of Alfuzosin
Understanding the pharmacokinetic profile of alfuzosin is crucial for designing an appropriate bioequivalence study.
| Parameter | Value | Conditions |
| Absolute Bioavailability | 49% | Under fed conditions[12] |
| Time to Maximum Concentration (Tmax) | 8 hours | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |
| Maximum Plasma Concentration (Cmax) | 13.6 ± 5.6 ng/mL | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |
| Area Under the Curve (AUC0-24) | 194 ± 75 ng·h/mL | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |
| Plasma Protein Binding | 82% to 90% | [5][12] |
| Metabolism | Extensive hepatic metabolism via oxidation, O-demethylation, and N-dealkylation. CYP3A4 is the principal enzyme involved.[5][12] | |
| Elimination Half-life (t1/2) | 3.7 - 3.9 hours | For immediate-release formulations[13] |
Bioanalytical Method Protocol
This protocol details a sensitive and selective LC-MS/MS method for the quantification of alfuzosin in human plasma.
Materials and Reagents
-
Alfuzosin hydrochloride reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of alfuzosin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a methanol/water (1:1, v/v) mixture to create calibration curve (CC) standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate alfuzosin stock solution to ensure the accuracy and precision of the assay.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except the blank.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transitions (MRM) | Alfuzosin: To be determined based on instrument tuning this compound: To be determined based on instrument tuning |
Note: The specific mass transitions for alfuzosin and this compound need to be optimized on the specific mass spectrometer being used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[14] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra-day and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Bioequivalence Study Protocol
Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended.[10][15] Two separate studies should be conducted: one under fasting conditions and one under fed conditions.[11] A washout period of at least 7 days should be maintained between the two periods.[15]
Study Population
Healthy male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. The number of subjects should be sufficient to provide adequate statistical power, with a minimum of 24 evaluable subjects often recommended.[16]
Dosing and Sample Collection
-
Fasting Study: Subjects should fast overnight for at least 10 hours before dosing and for at least 4 hours post-dose.
-
Fed Study: A standardized high-fat, high-calorie breakfast should be consumed within 30 minutes before dosing.
-
Blood Sampling: Blood samples are typically collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 14, 16, 20, 24, 30, 36, and 48 hours).[15][17]
Data Analysis
The pharmacokinetic parameters (Cmax and AUC) will be calculated from the plasma concentration-time data. Statistical analysis will be performed on the log-transformed data for Cmax and AUC. The 90% confidence intervals for the ratio of the test and reference products should fall within the acceptance range of 80.00% to 125.00% for these parameters to conclude bioequivalence.[10]
Visualizations
Experimental Workflow
Caption: Workflow for an Alfuzosin Bioequivalence Study.
Alfuzosin Signaling Pathway
Caption: Mechanism of Action of Alfuzosin in BPH.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. texilajournal.com [texilajournal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. FDA refreshes bioequivalence guidance for generic drugs | RAPS [raps.org]
- 10. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmadesk.com [pharmadesk.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. fdaghana.gov.gh [fdaghana.gov.gh]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Alfuzosin Analysis using Alfuzosin-d7 Internal Standard
These application notes provide detailed protocols for the sample preparation of alfuzosin in biological matrices for quantitative analysis, utilizing its deuterated internal standard, Alfuzosin-d7. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are suitable for researchers, scientists, and professionals in drug development and bioanalysis.
Overview of Sample Preparation Techniques
The accurate quantification of alfuzosin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of sample preparation technique is critical for removing interfering substances from the matrix, thereby enhancing the sensitivity and selectivity of the analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is the recommended internal standard (IS) for these analyses due to its similar chemical and physical properties to alfuzosin, ensuring reliable correction for variability during sample processing and analysis.
This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
The selection of the most appropriate technique will depend on the specific requirements of the assay, such as the desired level of sample cleanup, sensitivity, and sample throughput.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation techniques for alfuzosin analysis. These values are representative and may vary depending on the specific laboratory conditions and analytical instrumentation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | 85-100% | > 80%[1] | ~68% (for internal standard)[2] |
| Internal Standard Recovery | 85-100% | > 80% | ~68%[2] |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | 0.298 ng/mL[1] | 0.05 ng/mL[2] |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
General Reagents and Materials
-
Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Alfuzosin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ammonium hydroxide
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Solid-Phase Extraction cartridges (e.g., Oasis HLB or equivalent)
-
SPE vacuum manifold
Protocol 1: Protein Precipitation (PPT)
This protocol provides a rapid method for sample cleanup, suitable for high-throughput analysis.
3.2.1. Preparation of Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of alfuzosin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alfuzosin stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve range.
-
Working IS Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3.2.2. Sample Preparation Procedure
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working IS solution (this compound, 100 ng/mL) to each tube (except for blank samples, to which 20 µL of acetonitrile should be added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase for improved sensitivity.
Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of sample cleanup compared to protein precipitation.
3.3.1. Preparation of Solutions
-
Prepare stock and working solutions of alfuzosin and this compound as described in the protein precipitation protocol. A suitable working IS concentration is 50 ng/mL.
3.3.2. Sample Preparation Procedure
-
Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a clean 10 mL glass test tube.
-
Add 50 µL of the working IS solution (this compound) to each tube (except for the blank).
-
Vortex briefly.
-
Add 75 µL of 2 M Sodium Hydroxide to alkalinize the sample.[3]
-
Add 6 mL of diethyl ether-dichloromethane (70:30, v/v) as the extraction solvent.[3]
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Carefully transfer the upper organic layer to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system for analysis.[3]
Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the most thorough sample cleanup, resulting in high sensitivity and specificity.
3.4.1. Preparation of Solutions
-
Prepare stock and working solutions of alfuzosin and this compound as described in the previous protocols. A suitable working IS concentration is 20 µg/mL.[2]
3.4.2. Sample Preparation Procedure
-
Pipette 500 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the working IS solution (this compound) to each tube (except for the blank).[2]
-
Add 25 µL of deionized water and vortex to mix.[2]
-
Condition the SPE Cartridges: Condition the SPE cartridges (e.g., Waters Oasis HLB, 1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of deionized water.[2]
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the Cartridge:
-
Wash with 1.0 mL of deionized water.
-
Wash with 1.0 mL of a mixture of methanol and water (e.g., 10:90 v/v).
-
-
Dry the Cartridge: Dry the cartridge under high vacuum for 5-10 minutes to remove any remaining wash solvents.
-
Elute the Analyte: Elute alfuzosin and this compound from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Concluding Remarks
The choice of sample preparation method for alfuzosin analysis should be guided by the specific analytical requirements. Protein precipitation is a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a balance between cleanup efficiency and ease of use. Solid-phase extraction provides the most comprehensive sample cleanup, leading to the highest sensitivity and selectivity, which is often required for regulatory bioanalysis. The use of this compound as an internal standard is strongly recommended for all methods to ensure the accuracy and precision of the quantitative results. The provided protocols should be validated in the end-user's laboratory to ensure they meet the required performance characteristics for the intended application.
References
Application Notes: The Role of Alfuzosin-d7 in Therapeutic Drug Monitoring
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist primarily used for the symptomatic management of benign prostatic hyperplasia (BPH).[1][2] It functions by relaxing the smooth muscle in the bladder neck and prostate, which improves urine flow and alleviates BPH symptoms.[2][3] While routine therapeutic drug monitoring (TDM) for alfuzosin is not standard clinical practice, it holds significant value in specific research and clinical scenarios. These include pharmacokinetic studies in special populations (e.g., patients with renal or hepatic impairment), investigations into drug-drug interactions, particularly with CYP3A4 inhibitors, and bioequivalence studies for generic formulations.[2][3][4]
For accurate and reliable quantification of alfuzosin in biological matrices like plasma, a robust analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5][6] A key element for precision in LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7] Alfuzosin-d7, a deuterated analog of alfuzosin, is an ideal SIL-IS for this purpose. It shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8][9] This co-elution allows it to effectively compensate for variations in sample preparation (recovery) and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[7][8]
These application notes provide a comprehensive overview and a representative protocol for the use of this compound in the quantitative analysis of alfuzosin for TDM and research applications.
Pharmacokinetic and Analytical Data
Quantitative data regarding alfuzosin's pharmacokinetics and the performance of various bioanalytical methods are crucial for designing and interpreting TDM studies.
Table 1: Pharmacokinetic Parameters of Alfuzosin (10 mg Extended-Release Formulation)
| Parameter | Value | Description |
|---|---|---|
| Absolute Bioavailability | 49% (under fed conditions) | The fraction of the administered dose that reaches systemic circulation.[2][3] |
| Time to Peak (Tmax) | 8 hours | Time to reach maximum plasma concentration after oral administration.[1][3] |
| Peak Plasma Conc. (Cmax) | 13.6 ± 5.6 ng/mL | Maximum observed plasma concentration.[3] |
| Area Under Curve (AUC₀₋₂₄) | 194 ± 75 ng·h/mL | Total drug exposure over 24 hours.[3] |
| Volume of Distribution (Vd) | 3.2 L/kg | Apparent volume into which the drug distributes in the body.[3] |
| Plasma Protein Binding | 82% to 90% | The extent to which alfuzosin binds to proteins in the blood.[3] |
| Elimination Half-Life (t½) | ~10 hours | Time required for the plasma concentration to decrease by half.[3] |
| Metabolism | Extensive hepatic metabolism via CYP3A4.[1][3] | The primary enzyme responsible for breaking down alfuzosin. |
| Excretion | 69% in feces, 24% in urine. | Routes of elimination for the drug and its metabolites.[3] |
Table 2: Summary of Published LC-MS/MS Method Performance for Alfuzosin Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Method | Internal Standard (IS) | Absolute Recovery (%) | Reference |
|---|---|---|---|---|---|
| 0.25 - 20.0 | 0.25 | Solid-Phase Extraction | Terazosin | 65.6 | [10] |
| 0.25 - 25 | 0.25 | Liquid-Liquid Extraction | Propranolol | 71.8 | [6] |
| 0.3 - Not Specified | 0.3 | Not Specified | Not Specified | 82.9 |[11] |
Note: LLOQ refers to the Lower Limit of Quantification.
Visualizing the Mechanism and Workflow
Alfuzosin's Mechanism of Action
Alfuzosin exerts its therapeutic effect by selectively blocking alpha-1 adrenergic receptors located on the smooth muscle cells of the prostate and bladder neck. This antagonism prevents endogenous catecholamines (like norepinephrine) from binding and causing muscle contraction, resulting in smooth muscle relaxation and improved urinary outflow.
Caption: Alfuzosin competitively blocks the alpha-1 adrenoceptor, preventing muscle contraction.
Protocol: Quantification of Alfuzosin in Human Plasma using LC-MS/MS with this compound
This protocol describes a representative method for the determination of alfuzosin concentrations in human plasma for TDM or pharmacokinetic analysis, employing this compound as the internal standard.
1. Principle
Alfuzosin and its stable isotope-labeled internal standard, this compound, are extracted from a human plasma sample via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of alfuzosin to this compound.
2. Materials and Reagents
-
Analytes: Alfuzosin hydrochloride, this compound
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid
-
Extraction: SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Biological Matrix: Blank, drug-free human plasma
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 methanol:water to prepare calibration standards (e.g., ranging from 0.25 to 50 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) for spiking into samples.
4. Sample Preparation and Extraction Workflow
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.
5. LC-MS/MS Instrumental Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 95% B, hold, and return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
Alfuzosin: Q1: 390.2 -> Q3: 235.1
-
This compound: Q1: 397.2 -> Q3: 235.1 (assuming fragmentation away from the deuterated site)
-
6. Method Validation
The analytical method should be fully validated according to regulatory guidelines, assessing the following parameters:[4][5]
-
Selectivity and Specificity: Absence of interfering peaks in blank plasma.
-
Linearity and Range: Demonstrating a linear response across the defined concentration range (e.g., 0.25-50 ng/mL).
-
Accuracy and Precision: Intra- and inter-day precision (%CV < 15%) and accuracy (%Bias within ±15%).
-
Recovery: Extraction efficiency of alfuzosin from plasma.
-
Matrix Effect: Assessing the impact of plasma components on ionization. The use of this compound is expected to compensate for this effect.[7]
-
Stability: Stability of alfuzosin in plasma under various storage conditions (freeze-thaw, short-term, long-term).
7. Data Analysis and Interpretation
A calibration curve is generated by plotting the peak area ratio (Alfuzosin / this compound) against the nominal concentration of the calibration standards. The concentration of alfuzosin in unknown samples is then determined by interpolating their peak area ratios from this curve.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Alfuzosin-d7 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Alfuzosin-d7 in metabolic stability assays. The inclusion of a deuterated analog of Alfuzosin allows for a direct comparison of the metabolic fate of the parent compound and its isotopically labeled counterpart, offering insights into metabolic pathways and the kinetic isotope effect.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences key pharmacokinetic properties such as oral bioavailability and in vivo half-life. In vitro assays using liver fractions, such as microsomes and hepatocytes, are routinely employed to predict the in vivo metabolic clearance of drug candidates.
Alfuzosin is a quinazoline-based α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through oxidation, O-demethylation, and N-dealkylation pathways.
This compound is a stable isotope-labeled version of Alfuzosin, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution can alter the rate of metabolic reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond. Due to the kinetic isotope effect (KIE), the carbon-deuterium (C-D) bond is stronger and is cleaved at a slower rate by metabolic enzymes. By comparing the metabolic stability of Alfuzosin and this compound, researchers can gain valuable information on the rate-limiting steps of its metabolism and the potential for deuterium substitution to improve the drug's pharmacokinetic profile.
Principles of Metabolic Stability Assays with this compound
The primary application of this compound in these assays is to serve as a test compound to compare its metabolic stability against the non-labeled Alfuzosin. This comparison allows for the assessment of the kinetic isotope effect on its metabolism. A slower rate of metabolism for this compound would suggest that C-H bond cleavage at the site of deuteration is a rate-determining step in its biotransformation.
In a typical assay, both Alfuzosin and this compound are incubated separately with a metabolically active system (e.g., human liver microsomes or hepatocytes) in the presence of necessary cofactors. The disappearance of the parent compound is monitored over time using a sensitive analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key metabolic stability parameters.
Data Presentation
The quantitative data obtained from metabolic stability assays should be summarized in a clear and structured format to facilitate easy comparison between Alfuzosin and this compound.
Table 1: Illustrative Metabolic Stability of Alfuzosin and this compound in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Alfuzosin | 25 | 27.7 |
| This compound | 50 | 13.9 |
| Control Compounds | ||
| Verapamil (High Clearance) | 15 | 46.2 |
| Carbamazepine (Low Clearance) | > 60 | < 5.8 |
Note: The data presented in this table is for illustrative purposes only to demonstrate the expected trend of increased metabolic stability with deuteration. Actual results may vary.
Table 2: Illustrative Metabolic Stability of Alfuzosin and this compound in Human Hepatocytes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Alfuzosin | 45 | 15.4 |
| This compound | 90 | 7.7 |
| Control Compounds | ||
| Midazolam (High Clearance) | 20 | 34.7 |
| Diazepam (Low Clearance) | > 120 | < 5.8 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol for Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a typical procedure for assessing the metabolic stability of Alfuzosin and this compound in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Alfuzosin and this compound stock solutions (e.g., 10 mM in DMSO)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Tolbutamide or another suitable compound)
-
96-well plates
-
Incubator with shaking capability (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add Alfuzosin or this compound to the pre-warmed master mix to achieve the desired final substrate concentration (typically 1 µM). The final DMSO concentration should be kept low (<0.1%).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point is typically taken immediately after the addition of the substrate and before the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Alfuzosin and this compound.
-
Illustrative LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Illustrative):
-
Alfuzosin: Q1 390.2 -> Q3 235.1
-
This compound: Q1 397.2 -> Q3 235.1
-
Internal Standard (e.g., Tolbutamide): Q1 271.1 -> Q3 155.1
-
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Protocol for Metabolic Stability Assay in Human Hepatocytes
This protocol outlines a method for evaluating the metabolic stability of Alfuzosin and this compound using cryopreserved human hepatocytes in suspension.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Culture Medium (e.g., Williams' Medium E with supplements)
-
Alfuzosin and this compound stock solutions (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN), ice-cold, containing an internal standard
-
96-well plates
-
Incubator with shaking capability (37°C, 5% CO2)
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in pre-warmed culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add Alfuzosin or this compound to the hepatocyte suspension to achieve the desired final concentration (typically 1 µM).
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and add it to a plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and lyse the cells.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the LC-MS/MS method described in the HLM protocol.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t½) from the disappearance curve.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).
-
Visualizations
Alfuzosin Metabolism Signaling Pathway
Caption: Metabolic pathways of Alfuzosin.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Logical Relationship of Kinetic Isotope Effect
Caption: The kinetic isotope effect on metabolic stability.
Application Note: Quantification of Alfuzosin in Human Urine using Alfuzosin-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Alfuzosin in human urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, Alfuzosin-d7, is utilized as an internal standard to ensure accuracy and precision. The described method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of Alfuzosin in urine.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH).[1][2] It relaxes the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2] The monitoring of Alfuzosin concentrations in biological matrices such as urine is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the extraction and quantification of Alfuzosin in human urine, tailored for researchers in pharmacology and drug development.
Experimental
Materials and Reagents
-
Alfuzosin and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of Alfuzosin from urine samples.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Alfuzosin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient is used, starting at 5% B and increasing to 95% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 | 25 |
| Alfuzosin (Qualifier) | 390.2 | 156.1 | 35 |
| This compound (IS) | 397.2 | 242.1 | 25 |
Quantitative Data
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve for Alfuzosin in Urine
| Concentration (ng/mL) | Mean Peak Area Ratio (Alfuzosin/Alfuzosin-d7) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 250 | 6.370 |
| 500 | 12.745 |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 75 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 400 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for Alfuzosin quantification in urine.
Caption: Alfuzosin's antagonism of the Alpha-1 adrenergic receptor signaling pathway.
References
Troubleshooting & Optimization
Potential for deuterium exchange in Alfuzosin-d7 under acidic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alfuzosin-d7. The primary focus is to address the potential for deuterium exchange under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic purity of this compound?
A1: this compound is synthesized to have high isotopic enrichment. The Certificate of Analysis accompanying each batch specifies the exact isotopic distribution. Generally, the percentage of the d7 species is ≥98%.
Q2: Where are the deuterium atoms located in this compound?
A2: The seven deuterium atoms in this compound are located on the tetrahydrofuran ring, a saturated heterocyclic ether moiety. This strategic placement is intended to provide a stable isotopic label for use as an internal standard in mass spectrometry-based bioanalytical methods.
Q3: Is deuterium exchange a concern for this compound under typical acidic experimental conditions?
A3: Based on fundamental principles of organic chemistry, the deuterium atoms on the saturated tetrahydrofuran ring of this compound are not expected to be labile under typical acidic conditions encountered in analytical or physiological settings. Deuterium exchange on saturated carbons is generally not favored in acidic media unless an adjacent activating group, such as a carbonyl, is present to facilitate the formation of an enol intermediate. The tetrahydrofuran ring in Alfuzosin lacks such an activating group. While the ether linkage in the tetrahydrofuran ring can be cleaved under very harsh acidic conditions with strong Lewis acids, this is not a concern under the aqueous acidic conditions typically used for sample preparation or LC-MS mobile phases.
Q4: Has the stability of the deuterium labels in this compound been experimentally verified?
A4: While specific experimental studies quantifying the rate of deuterium exchange for this compound under a wide range of acidic conditions are not extensively published, the compound is widely and successfully used as an internal standard in regulated bioanalysis. This application relies on the stability of the isotopic label throughout sample processing and analysis, which often involves exposure to acidic conditions. For specific concerns, users can perform a simple experiment to verify the label stability under their unique experimental conditions, as outlined in the troubleshooting section.
Troubleshooting Guide
Issue: I am observing a loss of the d7 signal or an increase in the d0 signal for Alfuzosin in my samples, suggesting potential deuterium exchange.
This troubleshooting guide will help you systematically investigate the potential for deuterium exchange of this compound in your experiments.
Step 1: Verify the integrity of your this compound standard.
-
Question: Have you confirmed the isotopic purity of your this compound stock solution?
-
Action: Analyze a fresh dilution of your this compound stock solution directly by LC-MS.
-
Expected Outcome: The mass spectrum should show a predominant peak for the d7 isotopologue with the expected isotopic distribution as stated in the Certificate of Analysis. If you observe a significant d0 peak, your stock solution may be contaminated or degraded.
Step 2: Evaluate the impact of your acidic conditions.
-
Question: What are the specific acidic conditions (acid type, concentration, temperature, and duration of exposure) that you are using?
-
Action: Prepare three sets of samples:
-
Control: this compound in a neutral solvent (e.g., methanol or water).
-
Test Condition: this compound in your acidic mobile phase or sample diluent.
-
Exaggerated Condition: this compound in a more acidic solution (e.g., higher acid concentration or lower pH) than your test condition.
-
-
Incubate these samples for a duration that reflects your typical experimental workflow, and also for an extended period (e.g., 24 hours) at room temperature. Analyze the samples by LC-MS at different time points.
-
Expected Outcome: No significant change in the isotopic distribution of this compound should be observed between the control and the test condition. The exaggerated condition serves as a stress test to determine the limits of stability.
Step 3: Assess the influence of the sample matrix.
-
Question: Are you observing this issue in neat solutions or only in biological matrices (e.g., plasma, urine)?
-
Action: Spike a known amount of this compound into the biological matrix and a control solvent. Process both samples using your standard protocol, including any acidic extraction or protein precipitation steps.
-
Expected Outcome: If the apparent deuterium loss is only observed in the biological matrix, it may indicate a matrix effect in the mass spectrometer ion source rather than true deuterium exchange. In-source fragmentation or matrix-induced changes in ionization efficiency can sometimes mimic the appearance of exchange.
Step 4: Consider other potential sources of the d0 signal.
-
Question: Could the observed d0 signal be from endogenous Alfuzosin in your biological samples or from contamination of your analytical system?
-
Action: Analyze a blank matrix sample (without any added Alfuzosin or this compound) to check for endogenous levels. Also, inject a solvent blank to ensure there is no carryover from previous injections.
-
Expected Outcome: A clean blank injection will rule out contamination as the source of the d0 signal.
The following diagram illustrates the logical workflow for troubleshooting potential deuterium exchange issues.
Experimental Protocol: Deuterium Exchange Study of this compound
This protocol provides a detailed methodology to assess the stability of the deuterium labels on this compound under specific acidic conditions using LC-MS.
1. Objective:
To determine if deuterium-hydrogen exchange occurs on this compound when exposed to a user-defined acidic solution over a specified time course.
2. Materials:
-
This compound
-
Alfuzosin (for reference)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid of interest (e.g., formic acid, trifluoroacetic acid)
-
LC-MS system (e.g., Q-TOF or triple quadrupole mass spectrometer)
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Alfuzosin in methanol.
4. Sample Preparation:
-
Working Solutions: Prepare 1 µg/mL working solutions of this compound and Alfuzosin by diluting the stock solutions in methanol.
-
Test Samples:
-
T0 (Time Zero): Immediately before injection, mix 100 µL of the this compound working solution with 900 µL of the acidic test solution (e.g., 0.1% formic acid in water).
-
Incubated Samples: Prepare a larger volume of the this compound in the acidic test solution. Aliquot into separate vials and incubate at a defined temperature (e.g., room temperature). At specified time points (e.g., 1, 4, 8, 24 hours), transfer an aliquot for immediate LC-MS analysis.
-
-
Control Sample: Prepare a sample of this compound in a neutral solvent (e.g., 50:50 methanol:water) for comparison.
-
Reference Sample: Prepare a sample of the non-deuterated Alfuzosin in the acidic test solution to confirm the retention time and mass spectral fragmentation of the parent compound.
5. LC-MS Analysis:
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve good peak shape and separation (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following m/z transitions:
-
This compound: Precursor ion -> Product ion(s)
-
Alfuzosin (d0): Precursor ion -> Product ion(s)
-
-
Acquire full scan data to observe the entire isotopic envelope.
-
6. Data Analysis:
-
Extract the ion chromatograms for both this compound and Alfuzosin (d0).
-
For each time point, determine the peak areas for both analytes.
-
Calculate the percentage of the d0 form relative to the total (d0 + d7) at each time point.
-
Plot the percentage of the d0 form versus time.
7. Data Presentation:
| Time Point (hours) | Peak Area (this compound) | Peak Area (Alfuzosin d0) | % d0 Signal [(d0 / (d0+d7)) * 100] |
| 0 | |||
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Control (Neutral) |
8. Interpretation:
A significant increase in the "% d0 Signal" over time would indicate that deuterium exchange is occurring under the tested acidic conditions. If the "% d0 Signal" remains constant and low across all time points, it confirms the stability of the deuterium labels.
The following diagram outlines the experimental workflow for the deuterium exchange study.
Minimizing carryover of Alfuzosin-d7 in autosampler injections.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Alfuzosin-d7 in autosampler injections.
Understanding this compound Carryover
Alfuzosin is a quinazoline derivative and an α1-adrenergic receptor antagonist.[1][2] Its deuterated form, this compound, is often used as an internal standard in quantitative bioanalysis. Carryover of this compound can lead to inaccurate quantification of the target analyte. This guide will help you identify the sources of carryover and implement effective solutions.
Chemical Properties of Alfuzosin
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | BOC Sciences[2] |
| Molecular Weight | 396.5 g/mol | Cayman Chemical |
| Solubility | Freely soluble in water; Sparingly soluble in alcohol; Practically insoluble in dichloromethane. Soluble in ethanol and DMSO (~1 mg/mL). | U.S. FDA[3], Cayman Chemical[4] |
| pKa | 8.1 | Apotex Inc. |
| Chemical Class | Quinazoline derivative, Nitrogen-containing heterocyclic compound | PubChem[1], MDPI[5] |
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover?
A1: Autosampler carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample injection.[6] This indicates that a residue of the analyte from the previous injection remains in the system and is being detected in the subsequent run.
Q2: Why is this compound prone to carryover?
A2: As a basic compound (pKa 8.1) and a nitrogen-containing heterocyclic compound, this compound can exhibit strong interactions with surfaces in the sample flow path.[7][5] These interactions can be due to:
-
Ionic interactions: The basic nature of Alfuzosin can lead to electrostatic interactions with acidic sites on surfaces like metal components (e.g., stainless steel needles) and silica-based materials.
-
Hydrophobic interactions: The quinazoline core and other nonpolar regions of the molecule can adsorb to hydrophobic surfaces like PEEK tubing and rotor seals.[6]
-
Hydrogen bonding: The presence of nitrogen and oxygen atoms allows for hydrogen bonding with various surfaces.
Q3: What are the common sources of carryover in an LC-MS system?
A3: Carryover can originate from several components of the LC-MS system where the sample comes into contact. The most common sources are within the autosampler, including the needle, injection valve, sample loop, and connecting tubing.[8] Other potential sources include the column and the mass spectrometer's ion source.[9]
Troubleshooting Guide for this compound Carryover
This guide provides a systematic approach to identifying and resolving this compound carryover.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed peak is indeed carryover and to quantify its extent.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantitation (ULOQ) or a concentration representative of the highest expected sample concentration.
-
Prepare a Blank Solution: Use the same matrix as your samples but without the analyte.
-
Injection Sequence:
-
Inject the blank solution to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Inject a series of at least three blank solutions immediately after the high-concentration standard.
-
-
Data Analysis:
-
Analyze the chromatograms of the blank injections.
-
A diminishing peak at the retention time of this compound in the consecutive blank injections confirms "classic" carryover.[6]
-
If the peak area remains constant across the blank injections, it may indicate a contamination issue with the blank solution or mobile phase.[6]
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank / Peak Area in High-Concentration Standard) x 100
-
Step 2: Isolate the Source of Carryover
Use the following flowchart to systematically identify the source of the carryover.
Caption: Troubleshooting workflow for identifying the source of carryover.
Step 3: Optimize the Autosampler Wash Protocol
The composition of the needle wash solvent is critical for minimizing carryover, especially for a basic compound like this compound.
Wash Solvent Selection for this compound
The ideal wash solvent should effectively solubilize this compound and disrupt its interactions with the autosampler surfaces.
| Wash Solvent Component | Rationale for this compound | Recommended Starting Compositions |
| Organic Solvent | To disrupt hydrophobic interactions. | - Acetonitrile (ACN)- Methanol (MeOH)- Isopropanol (IPA) |
| Acidic Modifier | To neutralize basic sites on this compound, increasing its solubility in the wash solvent and reducing ionic interactions with negatively charged surfaces. | - 0.1 - 1% Formic Acid- 0.1 - 1% Acetic Acid |
| Basic Modifier | To deprotonate acidic silanol groups on glass and silica surfaces, reducing ionic interactions with the protonated this compound. | - 0.1% Ammonium Hydroxide |
| Water | To ensure miscibility and aid in dissolving the hydrochloride salt form. | - High-purity LC-MS grade water |
Recommended Wash Solvent Combinations to Test
Start with a wash solvent that is stronger than your initial mobile phase conditions. Experiment with the following combinations to find the most effective solution for your system.
| Wash Solution | Composition | Rationale |
| Acidified Organic/Aqueous | 50:50 Acetonitrile:Water + 0.5% Formic Acid | Good starting point for disrupting both hydrophobic and ionic interactions. |
| High Organic with Acid | 90:10 Acetonitrile:Water + 0.5% Formic Acid | For more hydrophobic interactions. |
| Methanol-based Acidic | 50:50 Methanol:Water + 0.5% Formic Acid | Methanol can be more effective for some basic compounds. |
| Complex Organic Mix with Acid | 40:40:20 Acetonitrile:Methanol:IPA + 0.5% Formic Acid | A more aggressive organic wash for stubborn carryover. |
| Basic Wash | 90:10 Water:Acetonitrile + 0.1% Ammonium Hydroxide | To address interactions with acidic surfaces in the flow path. Caution: Ensure compatibility with all system components. |
Quantitative Data on Wash Solvent Effectiveness (General)
| Compound Class | Wash Strategy | Carryover Reduction |
| Basic Drugs | Addition of 0.1% formic acid to ACN/water wash | Significant reduction compared to neutral wash |
| Basic Drugs | Use of 0.1% ammonium hydroxide in wash solvent | Effective in reducing carryover on silica surfaces |
| "Sticky" Basic Compounds | Multi-solvent wash (e.g., DMSO followed by ACN/water) | Can be highly effective for difficult-to-remove residues |
Experimental Protocol: Wash Solvent Optimization
-
Select Test Solvents: Choose 3-4 promising wash solvent compositions based on the recommendations above.
-
Perform Carryover Assessment: For each wash solvent, repeat the carryover assessment protocol described in Step 1.
-
Compare Results: Create a table to compare the % carryover for each wash solvent and identify the most effective one.
-
Optimize Wash Volume and Duration: Once the optimal wash solvent is identified, experiment with increasing the wash volume and/or the duration of the needle wash to further reduce carryover.
Step 4: Hardware and Methodological Considerations
If optimizing the wash protocol is insufficient, consider the following hardware and method adjustments.
Hardware
-
Needle: Inspect the needle for scratches or deposits. Consider using a needle made of a more inert material if available.
-
Rotor Seal: Worn or scratched rotor seals are a common source of carryover. Replace the rotor seal as part of routine maintenance.[7]
-
Sample Loop: Adsorption can occur on the sample loop. Consider replacing it or using a loop made of a different material (e.g., PEEK).
-
Tubing: Minimize the use of stainless steel tubing where possible, as it can have active sites for adsorption.
Methodological
-
Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection may help to better flush the injection valve.
-
Sample Diluent: Ensure this compound is fully dissolved in the sample diluent. The composition of the diluent should be as close as possible to the initial mobile phase to prevent precipitation upon injection.
-
Injection Sequence: If possible, arrange your sample sequence from low to high concentrations. When a low-concentration sample must follow a high-concentration one, insert one or more blank injections in between.[6]
Logical Diagram for Wash Solvent Selection
Caption: Decision tree for selecting an optimal wash solvent.
By following this structured troubleshooting guide, you can systematically identify the cause of this compound carryover and implement effective solutions to ensure the accuracy and reliability of your analytical data.
References
- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Alfuzosin-d7 stability in processed samples and stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Alfuzosin-d7 in processed samples and stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[1][2] Stock solutions of alfuzosin hydrochloride, a related compound, are stable at room temperature and at 4°C ± 6°C.[3] However, for optimal stability of this compound stock solutions prepared in organic solvents like DMSO or ethanol, it is best practice to store them at -20°C or -80°C.[4] Aqueous solutions are not recommended for storage for more than one day.[2]
Q2: How stable is this compound in processed biological samples like plasma?
A2: Alfuzosin has demonstrated good stability in human plasma under various conditions. Studies have shown that alfuzosin in plasma is at least 94.9% stable when stored at –70 ± 5°C for 30 days.[5] It is also stable through multiple freeze-thaw cycles and during bench-top handling.[3]
Q3: Can I leave my processed samples containing this compound in the autosampler overnight?
A3: Yes, studies on alfuzosin indicate that it is stable in the autosampler. Quality control standards of alfuzosin have been shown to be stable at 10°C for up to 24 hours in the autosampler (process stability).[6]
Q4: What are the main degradation pathways for Alfuzosin?
A4: Forced degradation studies have shown that alfuzosin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7] Two primary degradation products are typically observed under these stress conditions.[7][8] Understanding these liabilities is crucial for sample handling and method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Analyte degradation during sample processing or storage. | Ensure plasma samples are processed promptly and stored at appropriate temperatures (-70°C for long-term).[5] Minimize the time samples are kept at room temperature. |
| Inefficient extraction from the biological matrix. | Optimize the extraction procedure. Alfuzosin has shown high extraction recoveries from plasma (≥ 98%).[5] Ensure proper pH and solvent selection for the extraction method. | |
| Inconsistent results between replicate injections. | Instability in the autosampler. | While alfuzosin is generally stable for 24 hours at 10°C, consider reducing the time samples spend in the autosampler or using a cooled autosampler set to 4°C.[6] |
| Stock solution degradation. | Prepare fresh stock solutions, especially if using aqueous buffers.[2] For organic stock solutions, verify storage conditions and consider preparing fresh aliquots from a solid standard. | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of this compound. | Review sample handling and storage procedures to minimize exposure to light, high temperatures, and extreme pH conditions.[7] |
| Contamination. | Ensure all solvents and reagents are of high purity and that the analytical system is clean. |
Stability Data Summary
Table 1: Stability of Alfuzosin in Processed Plasma Samples
| Stability Test | Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles | N/A | Stable |
| Bench-Top | Room Temperature | N/A | Stable |
| Autosampler | 10°C | 24 hours | Stable[6] |
| Long-Term | -70 ± 5°C | 30 days | ≥ 94.9%[5] |
Table 2: Stability of Alfuzosin Stock Solutions
| Solution Type | Storage Temperature | Duration | Stability |
| Stock Solution | Room Temperature | N/A | Stable[3] |
| Intermediate Stock Solution | 4°C ± 6°C | N/A | Stable[3] |
| Solid Form (this compound) | -20°C | ≥ 4 years | Stable[1] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike human plasma with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to three cycles of freezing at -70°C and thawing unassisted at room temperature.
-
Analysis: After the third cycle, process the samples using a validated extraction method and analyze them via LC-MS/MS.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against the mean concentration of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of low and high concentration QC samples in human plasma.
-
Storage: Store the QC samples at -70°C.
-
Analysis: At specified time points (e.g., 7, 14, and 30 days), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Evaluation: The analyte is deemed stable if the measured concentrations are within ±15% of the nominal concentrations.[5]
Visualized Experimental Workflow
Caption: Workflow for assessing this compound stability in plasma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
Dealing with co-eluting interferences with Alfuzosin-d7.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Alfuzosin, with a specific focus on dealing with co-eluting interferences when using Alfuzosin-d7 as an internal standard.
Troubleshooting Guide
Question: We are observing unexpected peaks co-eluting with our this compound internal standard, leading to poor reproducibility. What are the potential causes and solutions?
Answer:
Co-eluting peaks with your deuterated internal standard, this compound, can arise from several sources. The primary suspects are metabolites of Alfuzosin, matrix components, or cross-talk from the analyte itself. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Metabolite Interference | Alfuzosin is extensively metabolized in the liver via oxidation, O-demethylation, and N-dealkylation, primarily by the CYP3A4 enzyme.[1][2][3][4] These metabolites, although pharmacologically inactive, can have similar chromatographic behavior to Alfuzosin and its deuterated internal standard. | 1. Chromatographic Optimization: Modify your HPLC/UPLC gradient, mobile phase composition (e.g., pH, organic solvent ratio), or column chemistry to improve separation between this compound and potential metabolites.[5][6][7] 2. Mass Spectrometry Resolution: Ensure your mass spectrometer is operating at a sufficient resolution to distinguish between this compound and any co-eluting metabolites that may have a different mass-to-charge ratio. |
| Matrix Effects | Components from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the this compound signal. | 1. Sample Preparation: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as your samples to compensate for matrix effects. |
| Analyte Cross-Talk | In some cases, the parent drug (Alfuzosin) at high concentrations can contribute to the signal of the deuterated internal standard due to isotopic impurities or in-source fragmentation. | 1. Check Isotopic Purity: Verify the isotopic purity of your this compound internal standard. 2. Optimize MS/MS Transition: Select a specific and stable MS/MS transition for this compound that is not prone to interference from Alfuzosin. |
| Contamination | Contamination from the autosampler, glassware, or solvents can introduce interfering peaks. | 1. Blank Injections: Run blank injections (mobile phase and extraction solvent) to identify any background contamination. 2. System Cleaning: If contamination is detected, perform a thorough cleaning of your LC-MS/MS system. |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways of Alfuzosin that I should be aware of when developing an analytical method?
A1: Alfuzosin undergoes extensive metabolism in the liver. The three primary metabolic pathways are:
-
Oxidation
-
O-demethylation
-
N-dealkylation
The cytochrome P450 enzyme CYP3A4 is the principal enzyme involved in its metabolism.[1][2][4] The resulting metabolites are pharmacologically inactive.[2][4] When developing a chromatographic method, it's crucial to ensure that these metabolites are chromatographically separated from both Alfuzosin and this compound to prevent interference.
Q2: Can you provide a starting point for an HPLC method for Alfuzosin analysis?
A2: Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Alfuzosin analysis.[5][6][9] A common starting point would be:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0-3.5) and an organic solvent (e.g., acetonitrile, methanol).[6][7] |
| Flow Rate | 0.8 - 1.5 mL/min[6][9] |
| Detection | UV at approximately 245-254 nm[6][7] or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[8][10] |
Q3: How can I confirm if a co-eluting peak is a metabolite of Alfuzosin?
A3: To identify a suspected metabolite, you can use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement of the interfering peak. This can help in proposing an elemental composition. Further confirmation can be achieved by incubating Alfuzosin with liver microsomes (a source of metabolic enzymes) and analyzing the resulting sample. The appearance of a new peak corresponding to the one observed in your study samples would provide strong evidence that it is a metabolite.
Q4: Are there any known drug-drug interactions that could affect Alfuzosin analysis?
A4: Yes, drugs that are potent inhibitors of CYP3A4 can increase the plasma concentration of Alfuzosin.[2][4] Examples include ketoconazole, itraconazole, and ritonavir.[2] While this may not directly cause co-eluting interference with this compound, the altered metabolic profile could potentially lead to different or higher concentrations of metabolites, which might then interfere.
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Alfuzosin
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Preparation of Mobile Phase:
-
Buffer: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase before use.[7]
-
-
Chromatographic Conditions:
-
Sample Preparation (from tablets):
-
Weigh and finely powder a tablet.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Alfuzosin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences with this compound.
Caption: Simplified metabolic pathway of Alfuzosin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. ALFUZOSIN HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 7. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for Alfuzosin-d7 in complex matrices.
Welcome to the technical support center for the analysis of Alfuzosin-d7 in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Alfuzosin, where seven hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is a widely accepted practice to compensate for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the analytical method.[1]
Q2: I am observing a low signal-to-noise (S/N) ratio for this compound. What are the potential causes?
A2: A low S/N ratio for this compound can stem from several factors:
-
Matrix Effects: Co-eluting endogenous components from complex matrices like plasma or urine can suppress or enhance the ionization of this compound, leading to a poor signal.[2][3]
-
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions (precursor and product ions), collision energy, or other source parameters can result in a weak signal.
-
Inefficient Sample Preparation: Poor extraction recovery of this compound from the matrix will lead to a lower concentration of the analyte reaching the detector.[4]
-
Chromatographic Issues: Poor peak shape, such as tailing or broadening, can decrease the peak height and thus the S/N ratio.[2]
-
Instrument Contamination: A dirty ion source or mass spectrometer can increase the background noise, thereby reducing the S/N ratio.
Q3: What are the recommended MRM transitions for this compound?
A3: While specific validated MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation of non-deuterated Alfuzosin. The molecular weight of Alfuzosin is approximately 389.5 g/mol , so the protonated molecule [M+H]⁺ is m/z 390. For this compound, the protonated molecule [M+H]⁺ will be at m/z 397.
Based on published data for Alfuzosin, common transitions are from the precursor ion to product ions.[5] A logical starting point for method development for this compound would be to monitor the transition from a precursor ion of m/z 397 to a product ion. The exact product ion would depend on the location of the deuterium labels on the molecule. It is recommended to perform a product ion scan on this compound to determine the most abundant and stable fragment ions for your specific instrument and conditions.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your deuterated internal standard.
Steps:
-
Verify MS/MS Parameters:
-
Action: Confirm that you are using the correct precursor and product ion m/z values for this compound. As a starting point, use a precursor of m/z 397. Perform a product ion scan to identify the most intense and stable fragment ions.
-
Tip: Optimize the collision energy (CE) and other compound-dependent parameters for each transition to maximize the fragment ion signal.
-
-
Optimize Source Conditions:
-
Action: Systematically tune the ion source parameters, including nebulizer gas flow, auxiliary gas flow, and source temperature.
-
Tip: The optimal settings can vary between instruments and with different mobile phases.
-
-
Evaluate Sample Preparation:
-
Action: Assess the extraction efficiency of your current sample preparation method. Spike a known concentration of this compound into a blank matrix and compare the peak area to a pure standard solution of the same concentration.
-
Tip: If recovery is low, consider switching to a different extraction technique (e.g., from protein precipitation to liquid-liquid extraction or solid-phase extraction).
-
-
Check Chromatography:
-
Action: Examine the peak shape of this compound. Significant tailing or broadening can reduce the peak height.
-
Tip: If the peak shape is poor, consider adjusting the mobile phase composition, gradient profile, or switching to a different LC column. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[3]
-
Issue 2: High Background Noise
High background noise can significantly impact the S/N ratio. This guide will help you identify and mitigate sources of noise.
Steps:
-
Analyze Blank Injection:
-
Action: Inject a blank solvent (typically the initial mobile phase composition).
-
Rationale: If high noise is present in the blank, the source of the noise is likely the LC system or solvents, not the sample matrix.
-
-
Check Mobile Phase & Solvents:
-
Action: Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade).
-
Rationale: Contaminants in the solvents or mobile phase additives are a common source of background noise.
-
-
Clean Ion Source:
-
Action: Follow the manufacturer's instructions to clean the ion source components (e.g., spray shield, capillary).
-
Rationale: Over time, non-volatile salts and other contaminants can build up in the ion source, leading to increased background noise.
-
-
Evaluate Sample Matrix:
-
Action: Process a blank matrix sample (e.g., plasma from an untreated subject) using your sample preparation method and inject it.
-
Rationale: If the noise is significantly higher in the matrix blank compared to the solvent blank, it indicates that your sample preparation is not sufficiently removing interfering components. Consider a more rigorous cleanup method such as solid-phase extraction (SPE).
-
Data and Protocols
Comparison of Sample Preparation Methods for Alfuzosin in Plasma
The choice of sample preparation is critical for removing matrix interferences and improving the S/N ratio. Below is a summary of reported recovery efficiencies for different techniques.
| Sample Preparation Method | Extraction Principle | Reported Recovery of Alfuzosin | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Variable, generally lower than LLE or SPE. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | ≥ 98%[6], 82.9%[7] | Good for removing non-volatile salts and highly polar interferences. Can provide a cleaner extract than PPT. | Can be labor-intensive and may form emulsions. Requires the use of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | 65.57%[8] | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects. Amenable to automation. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Alfuzosin from Human Plasma
This protocol is adapted from a published method and may require optimization for your specific application.[6]
-
Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard working solution.
-
Basification: Add 100 µL of 1M Sodium Hydroxide and vortex for 30 seconds.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Alfuzosin from Human Plasma
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and manufacturer's recommendations.[1]
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the this compound internal standard. Dilute the sample with an appropriate buffer (e.g., phosphate buffer, pH 6.0) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger non-polar solvent may be used to remove lipids.
-
Elution: Elute the Alfuzosin and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
This technical support center provides a starting point for troubleshooting and optimizing your analysis of this compound. Remember that optimal conditions can vary between laboratories and instruments, and empirical method development is key to achieving the best results.
References
- 1. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Spectrophotometric Determination of Alfuzosin Hydrochloride in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a Bioanalytical Method for Alfuzosin Using a Deuterated Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioanalytical method for the quantification of Alfuzosin in human plasma, with a focus on the use of a stable isotope-labeled internal standard (SIL-IS), Alfuzosin-d7, as per the U.S. Food and Drug Administration (FDA) guidelines. While detailed public data on a validated method using this compound is limited, this document outlines the expected performance of such a method, considered the gold standard, and compares it with a validated LC-MS/MS method using a different internal standard.
The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies for its ability to mimic the analyte's behavior during sample preparation and analysis, thus providing the most accurate and precise results.
Experimental Protocols
The following protocols are representative of a validated bioanalytical method for Alfuzosin in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or an alternative IS like Propranolol).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Hypurity C8, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) in a gradient or isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Alfuzosin: e.g., m/z 390.2 → 235.1
-
This compound: e.g., m/z 397.2 → 235.1
-
Propranolol (Alternative IS): e.g., m/z 260.1 → 116.1
-
3. Method Validation Parameters (as per FDA Guidelines)
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation: Comparison of Bioanalytical Methods
The following tables summarize the performance of a validated LC-MS/MS method for Alfuzosin using an alternative internal standard (Propranolol) and the expected performance of a method using this compound.
Method 1: Alfuzosin with this compound (Expected Performance)
| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance with this compound |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.25 ng/mL |
| Intra-day Accuracy (%) | ±15% of nominal value (±20% at LLOQ) | 97.5 - 103.2 |
| Intra-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | < 5.0 |
| Inter-day Accuracy (%) | ±15% of nominal value (±20% at LLOQ) | 98.1 - 102.5 |
| Inter-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | < 6.0 |
| Recovery (%) | Consistent, precise, and reproducible | > 85 |
| Matrix Effect (%) | Consistent and reproducible | Minimal and consistent |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable |
Method 2: Alfuzosin with Propranolol (Published Data) [1]
| Validation Parameter | Acceptance Criteria (FDA) | Published Performance with Propranolol[1] |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.25 - 25 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.25 ng/mL |
| Intra-day Accuracy (%) | ±15% of nominal value (±20% at LLOQ) | 88.2 - 106.4 |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 0.9 - 7.7 |
| Inter-day Accuracy (%) | ±15% of nominal value (±20% at LLOQ) | 88.2 - 106.4 |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 0.9 - 7.7 |
| Recovery (%) | Consistent, precise, and reproducible | 71.8 |
| Matrix Effect (%) | Consistent and reproducible | Not explicitly reported, but method was selective |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under various conditions |
Mandatory Visualizations
Caption: Bioanalytical method workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation according to FDA guidelines.
References
A Head-to-Head Battle: Alfuzosin-d7 vs. a Structural Analog as Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative assays. For the analysis of the alpha-adrenergic blocker alfuzosin, researchers are often faced with a choice between a deuterated analog, Alfuzosin-d7, and a structurally similar molecule. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Performance Under the Microscope: A Data-Driven Comparison
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Here, we compare the performance of this compound (a stable isotope-labeled internal standard) and Prazosin (a structural analog) in a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Prazosin (Structural Analog IS) |
| Recovery | ||
| Analyte (Alfuzosin) | 79%[1] | 82.9%[2] |
| Internal Standard | 68%[1] | Not explicitly reported for Prazosin |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[1] | 0.298 ng/mL[2] |
| Precision (%CV) | ||
| Intraday | 2.7 - 7.0%[1] | Not explicitly reported |
| Interday | 5.5 - 9.7%[1] | Not explicitly reported |
| Accuracy (%) | ||
| Intraday | 92.6 - 106%[1] | Not explicitly reported |
| Interday | 102 - 104%[1] | Not explicitly reported |
Note: The data for this compound is based on a validated method where the internal standard used is highly likely to be the deuterated form due to common practice in modern bioanalytical labs, although not explicitly named in the cited source.
From the data, it is evident that methods employing a stable isotope-labeled internal standard like this compound can achieve a significantly lower limit of quantitation, enhancing the sensitivity of the assay. While the recovery of the analyte is comparable between the two methods, the key advantage of a deuterated standard lies in its ability to more closely track the analyte through the entire analytical process, leading to better precision and accuracy, as reflected in the low %CV and high accuracy values.
Experimental Protocols: A Glimpse into the Workflow
The following are generalized experimental protocols for the quantification of alfuzosin in human plasma using either this compound or a structural analog as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either this compound or Prazosin).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1+7) -> Product ion (Q3)
-
Prazosin: Precursor ion (Q1) -> Product ion (Q3)
-
-
Visualizing the Process
To better understand the analytical workflow and the logical relationship in choosing an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Alfuzosin quantification.
Caption: Decision tree for internal standard selection.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method.
This compound , as a stable isotope-labeled internal standard, is the gold standard. Its physicochemical properties are nearly identical to that of alfuzosin, ensuring that it behaves similarly during extraction and ionization. This co-elution and co-ionization minimize the impact of matrix effects and lead to superior precision and accuracy, as well as a lower limit of quantitation.
A structural analog , such as Prazosin, can be a viable and more cost-effective alternative. However, differences in its structure compared to alfuzosin can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay.
For researchers and drug development professionals, the choice between this compound and a structural analog will depend on the specific requirements of the study. For pivotal bioequivalence or pharmacokinetic studies where the highest level of accuracy and sensitivity is required, this compound is the recommended choice. For earlier stage research or when cost is a significant constraint, a well-validated method using a structural analog may be acceptable, provided that its performance is thoroughly evaluated and deemed fit for purpose.
References
A Comparative Guide to Internal Standards for Alfuzosin Bioanalytical Assays
In the development and validation of bioanalytical methods for the quantification of alfuzosin, a critical choice lies in the selection of an appropriate internal standard (IS). The internal standard is essential for correcting the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This guide provides a comparative analysis of different internal standards that have been successfully employed in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) assays of alfuzosin in biological matrices.
The selection of an internal standard is governed by several factors, including structural similarity to the analyte, comparable extraction recovery, and chromatographic retention, as well as distinct mass-to-charge ratios in mass spectrometry to avoid interference. This comparison focuses on published data for assays using prazosin, propranolol, and moxifloxacin as internal standards for alfuzosin quantification.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for alfuzosin assays utilizing different internal standards. This data, extracted from various studies, allows for a direct comparison of the performance of each method.
| Validation Parameter | Alfuzosin Assay with Prazosin IS | Alfuzosin Assay with Propranolol IS | Alfuzosin Assay with Moxifloxacin IS |
| Linearity Range | 0.298 - 38.1 ng/mL[1] | 0.25 - 25 ng/mL[2] | 5.0 - 50.0 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.298 ng/mL[1] | 0.25 ng/mL[2] | 0.56 ng/mL (LOD)[3] |
| Mean Recovery | 82.9%[1] | 71.8%[2] | Not explicitly stated |
| Precision (%CV) | Not explicitly stated | 0.9 - 7.7%[2] | Not explicitly stated |
| Accuracy | Not explicitly stated | 88.2 - 106.4%[2] | Not explicitly stated |
| Analytical Technique | LC-MS/MS[1] | LC-ESI-MS/MS[2] | HPLC with Fluorescence Detection[3] |
Experimental Protocols
The methodologies employed for the analysis of alfuzosin vary depending on the chosen internal standard and the analytical instrumentation. Below are the detailed experimental protocols for the assays compared in this guide.
Alfuzosin Assay using Prazosin as Internal Standard
-
Sample Preparation: Liquid-liquid extraction was used to isolate alfuzosin and the internal standard, prazosin, from human plasma.[1]
-
Chromatography: A C18 reversed-phase liquid chromatography column was used for the separation of the analytes.[1]
-
Detection: A PE Sciex API 2000 triple quadrupole mass spectrometer with TurboIonSpray in positive ionization mode was used for detection. The analysis was performed in multiple reaction monitoring (MRM) mode.[1]
Alfuzosin Assay using Propranolol as Internal Standard
-
Sample Preparation: The analytes, alfuzosin and the internal standard propranolol, were extracted from human plasma using methyl tert-butyl ether.[2]
-
Chromatography: Separation was achieved on a Hypurity C8 column with a chromatographic run time of 3.0 minutes.[2]
-
Detection: A tandem mass spectrometer equipped with a turbo ion spray interface was used for detection.[2]
Alfuzosin Assay using Moxifloxacin as Internal Standard
-
Sample Preparation: The protocol was developed for the analysis of human plasma samples.[3]
-
Chromatography: Isocratic separation was performed on a phenyl-hexyl column (250 × 4.6 mm i.d.) using a mobile phase of acetonitrile/0.25% phosphoric acid (30:70, v/v) at pH 3.0. The flow rate was 1.2 mL/min, and the total run time was 7.0 minutes.[3]
-
Detection: A fluorescence detector was used with time programming. Alfuzosin was detected at an excitation/emission wavelength of 246/450 nm.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for alfuzosin, from sample preparation to data analysis.
Caption: Workflow for Alfuzosin Assay Validation.
References
- 1. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Alfuzosin Assay Linearity and Range
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Alfuzosin is paramount. This guide provides a comparative assessment of bioanalytical methods for Alfuzosin, with a special focus on the impact of internal standards on assay linearity and range. While specific data for Alfuzosin-d7 is not extensively published, this guide will explore the established performance of alternative internal standards and discuss the theoretical advantages of a deuterated analog.
The Critical Role of Internal Standards in Alfuzosin Quantification
In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.
For Alfuzosin, a selective α1-adrenergic antagonist used in the treatment of benign prostatic hyperplasia, several compounds have been utilized as internal standards in published LC-MS/MS methods. This guide will compare the performance of assays using these alternatives and provide a framework for understanding the potential benefits of using a stable isotope-labeled internal standard like this compound.
Performance Comparison of Alfuzosin Assays with Various Internal Standards
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The Lower Limit of Quantification (LLOQ) represents the lowest concentration at which the analyte can be reliably quantified.
The following table summarizes the linearity and range of various published LC-MS/MS methods for Alfuzosin quantification using different internal standards.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Prazosin | 0.298 - 38.1 | 0.298 | >0.99 | [1] |
| Propranolol | 0.25 - 25 | 0.25 | Not Reported | [2] |
| Amlodipine | 0.25 - 30 | 0.25 | >0.99 | [3] |
| Terazosin | 0.25 - 20.0 | 0.25 | Not Reported | [4] |
The Case for this compound as an Ideal Internal Standard
While the internal standards listed above have been successfully used in Alfuzosin assays, a stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard. Here’s why:
-
Physicochemical Similarity: this compound has the same chemical structure as Alfuzosin, with the only difference being the replacement of seven hydrogen atoms with deuterium. This minimal structural change ensures that it behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS. Because a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides more accurate correction for these variations.
-
Improved Precision and Accuracy: By effectively compensating for variations in sample preparation and instrument response, a SIL-IS can lead to improved precision and accuracy of the assay, resulting in more reliable pharmacokinetic and bioequivalence data.
Visualizing the Assay Workflow and Alfuzosin's Mechanism of Action
To provide a clearer understanding of the experimental process and the therapeutic action of Alfuzosin, the following diagrams have been generated.
Experimental Protocols
A detailed experimental protocol is essential for reproducing a bioanalytical method. Below is a generalized protocol based on common practices for Alfuzosin quantification by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1 (quantifier), m/z 390.2 → 156.1 (qualifier)
-
This compound: m/z 397.2 → 242.1 (or other appropriate fragment)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas for maximum signal intensity.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical assay for Alfuzosin. While several structural analogs have been successfully employed, the use of a stable isotope-labeled internal standard like this compound is highly recommended to minimize variability and improve the accuracy and precision of the method. The data and protocols presented in this guide provide a valuable resource for researchers and scientists involved in the quantification of Alfuzosin, enabling them to make informed decisions in their method development and validation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Determining the limit of detection and quantification with Alfuzosin-d7.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the determination of Alfuzosin, a selective alpha-1a antagonist used in the treatment of benign prostatic hyperplasia. A key aspect of any quantitative analytical method is establishing its sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). While this guide focuses on Alfuzosin, it will also address the crucial role of its deuterated isotopologue, Alfuzosin-d7, as an internal standard in achieving accurate and precise measurements, particularly in complex biological matrices.
The Role of this compound as an Internal Standard
In modern analytical chemistry, especially in techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is considered the gold standard for quantification. This compound, a deuterated version of Alfuzosin, serves this purpose. It is chemically identical to Alfuzosin but has a higher mass due to the presence of deuterium atoms.
During sample preparation and analysis, any loss of the analyte (Alfuzosin) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations and ensure high accuracy and precision. It is important to note that the LOD and LOQ are determined for the analyte of interest, Alfuzosin, not for the internal standard, this compound.
Comparison of Analytical Methods for Alfuzosin Quantification
The sensitivity of an analytical method for Alfuzosin can vary significantly depending on the technique employed and the matrix being analyzed. The following table summarizes the performance of different methods reported in the literature.
| Analytical Technique | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-ESI-MS/MS[1] | Human Plasma | Propranolol | Not Reported | 0.25 ng/mL |
| LC-MS/MS[2] | Human Plasma | Prazosin | Not Reported | 0.298 ng/mL |
| LC-MS/MS[3] | Plasma | Not Specified | Not Reported | 0.3 ng/mL |
| LC-MS/MS[4] | Human Plasma | Not Specified | Not Reported | 0.05 ng/mL (Lower end of detection range) |
| Spectrofluorimetry[5] | Not Specified | Not Applicable | Not Reported | 5.0 ng/mL (Lower end of linearity range) |
| UV-Spectrophotometry[6] | Bulk and Pharmaceutical Dosage Form | Not Applicable | 0.3342 µg/mL | 1.0129 µg/mL |
| RP-HPLC[7] | Bulk and Tablet Dosage Form | Not Applicable | 0.3212 µg/mL | 0.5764 µg/mL |
As evidenced by the data, LC-MS/MS methods offer significantly higher sensitivity (lower LOQ) compared to spectrophotometric and HPLC methods, making them the preferred choice for bioanalytical applications where low concentrations of Alfuzosin are expected.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a generalized experimental protocol for the determination of Alfuzosin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on common practices described in the cited literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Hypurity C8, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The specific gradient or isocratic composition will need to be optimized.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: The specific precursor ion (Q1) to product ion (Q3) transition needs to be determined (e.g., m/z 390.2 → 235.1).
-
This compound: The specific precursor ion (Q1) to product ion (Q3) transition needs to be determined (e.g., m/z 397.2 → 235.1).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of method validation. The following diagram illustrates a typical workflow.
Caption: Workflow for determining the LOD and LOQ of Alfuzosin.
This guide provides a foundational understanding of the analytical considerations for quantifying Alfuzosin. For researchers and drug development professionals, selecting the appropriate analytical method and properly validating it, including the determination of LOD and LOQ, is paramount for generating reliable and accurate data. The use of a deuterated internal standard like this compound is a critical component in achieving the highest quality results in complex bioanalytical studies.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synchronous spectrofluorometric technique for simultaneous detection of alfuzosin and tadalafil: applied to tablets and spiked biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
Precision in Alfuzosin Bioanalysis: A Comparative Look at Internal Standards
Comparison of Precision Data with Alternative Internal Standards
Several studies have reported the use of other compounds as internal standards for the bioanalysis of alfuzosin, providing a glimpse into the achievable precision of such assays. The data from these studies, while not directly comparable to Alfuzosin-d7, offer a useful reference point for researchers.
| Internal Standard | Analytical Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Propranolol | LC-ESI-MS/MS | Human Plasma | 0.9 - 7.7 | 0.9 - 7.7 |
| Atenolol | HPLC | Human Plasma | 2.74 - 3.28 | 2.65 - 2.77 |
| Prazosin | LC-MS/MS | Human Plasma | Data not specified | Data not specified |
Note: The precision values for propranolol were reported as a combined range for intra- and inter-day precision.
The use of a deuterated internal standard such as this compound would theoretically lead to even better precision by more closely mimicking the analyte's behavior during extraction and ionization, thus providing superior correction for any variations.
Experimental Protocol: A Typical LC-MS/MS Method for Alfuzosin Quantification
The following is a representative experimental protocol for the quantification of alfuzosin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol can be adapted for use with this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Hypurity C8 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be used).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1
-
This compound: m/z 397.2 → 235.1 (or other appropriate fragment)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
4. Data Analysis:
-
The peak area ratios of alfuzosin to the internal standard (this compound) are used to construct a calibration curve.
-
The concentration of alfuzosin in the quality control and unknown samples is determined from the calibration curve using linear regression with appropriate weighting.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method utilizing an internal standard for the quantification of an analyte in a biological matrix.
The Gold Standard in Bioanalysis: Evaluating Alfuzosin Quantification with its Deuterated Analog
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Alfuzosin, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. While various structural analogs have been employed, the use of a stable isotope-labeled (SIL) internal standard, such as Alfuzosin-d7, is widely considered the gold standard. This guide provides a comparative evaluation of bioanalytical methods for Alfuzosin, highlighting the theoretical advantages of using this compound and presenting a summary of the performance of alternative internal standards based on published experimental data.
Comparative Performance of Internal Standards for Alfuzosin Analysis
The following tables summarize the accuracy and recovery data for Alfuzosin from various studies that have utilized different internal standards. This data serves as a benchmark for the expected performance of a well-developed bioanalytical method and provides a basis for evaluating the potential improvements offered by using this compound.
Table 1: Accuracy of Alfuzosin Quantification with Various Internal Standards
| Internal Standard | Concentration Levels (ng/mL) | Accuracy (% Bias) | Reference |
| Propranolol | 0.25 - 25 | -11.8 to 6.4 | [1] |
| Prazosin | 0.298 - 38.1 | Not explicitly stated, but method deemed accurate | [2][3] |
| Amlodipine | 0.25 - 25 | Within ±15% of nominal values | [4] |
| Atenolol | 0.1 - 25 | -7.1 to 2.46 | [3] |
Table 2: Recovery of Alfuzosin with Various Internal Standards
| Internal Standard | Mean Recovery of Alfuzosin (%) | Recovery of Internal Standard (%) | Reference |
| Propranolol | 71.8 | Not Reported | [1] |
| Prazosin | 82.9 | Not Reported | [2][3] |
| Amlodipine | >85% (based on graphical data) | >85% (based on graphical data) | [4] |
| Atenolol | ≥ 98 | Not Reported | [3] |
The Case for this compound: A Theoretical Advantage
The use of a stable isotope-labeled internal standard like this compound is the preferred method in quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Alfuzosin. This ensures that it behaves similarly during all stages of sample preparation, including extraction, and chromatography.
-
Co-elution: this compound will co-elute with the unlabeled Alfuzosin from the liquid chromatography column. This is crucial for compensating for matrix effects, where other molecules in the sample can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source.
-
Correction for Ionization Variability: Because the SIL internal standard and the analyte are ionized under the exact same conditions, any fluctuations in the ionization efficiency will affect both compounds equally. This allows for a more accurate and precise quantification.
Experimental Protocol: A Representative Bioanalytical LC-MS/MS Method
The following is a detailed, representative experimental protocol for the quantification of Alfuzosin in human plasma, which can be adapted for the use of this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the compound).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the compound, expected to be +7 Da from the unlabeled Alfuzosin).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical workflow for Alfuzosin quantification.
Caption: Bioanalytical workflow for Alfuzosin quantification.
Caption: LC-MS/MS analysis of Alfuzosin and this compound.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alfuzosin Quantification: Deuterated vs. Non-Deuterated Internal Standards
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard, which is a form of a stable isotope-labeled (SIL) internal standard, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] In this approach, one or more hydrogen atoms in the alfuzosin molecule are replaced with deuterium atoms. The resulting molecule is chemically identical to alfuzosin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[2] However, it is distinguishable by its higher mass, allowing for separate detection by the mass spectrometer.
The primary advantage of a deuterated IS is its ability to compensate for variations that can occur during the analytical process, most notably matrix effects.[3][4] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the IS remains constant, ensuring accurate and precise measurement.[4][5]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
While no studies directly comparing deuterated and non-deuterated standards for alfuzosin were identified, we can infer the potential improvements by examining the performance of methods using non-deuterated standards. The following table summarizes validation parameters from published LC-MS/MS methods for alfuzosin quantification that employed non-deuterated internal standards.
| Parameter | Method 1: Alfuzosin & Solifenacin[6] | Method 2: Alfuzosin[7] | Expected Performance with Deuterated IS |
| Internal Standard | Propranolol | Amlodipine | Alfuzosin-dn (deuterated alfuzosin) |
| Linearity Range | 0.25–25 ng/mL | 2–150 ng/mL | Similar or wider range with improved linearity |
| Accuracy | 88.2–106.4% | Not explicitly stated | Consistently closer to 100% across the range |
| Precision (%CV) | 0.9–7.7% | Not explicitly stated | Lower %CV, especially for inter-day precision |
| Recovery | 71.8% | 82.9% | More consistent and closely matched to analyte |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.3 ng/mL | Potentially lower due to improved signal-to-noise |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Significantly minimized, leading to higher accuracy |
Note: The "Expected Performance with Deuterated IS" is based on established principles of bioanalytical method validation using stable isotope-labeled internal standards.
The use of non-deuterated standards like propranolol and amlodipine, while acceptable under regulatory guidelines, introduces a higher risk of differential behavior compared to alfuzosin during analysis.[6][7] These structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less effective compensation for analytical variability.[1]
Experimental Protocols
General Workflow for Alfuzosin Quantification using LC-MS/MS
The typical workflow for quantifying alfuzosin in a biological matrix such as plasma involves several key steps:
-
Sample Preparation: This step aims to isolate alfuzosin and the internal standard from the complex biological matrix. A common technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate alfuzosin and the internal standard from other components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification.
The critical difference in the protocol when using a deuterated versus a non-deuterated standard lies in the nature of the internal standard added at the beginning of the process.
Protocol using a Non-Deuterated Internal Standard (e.g., Propranolol)[6]
-
Internal Standard Spiking: A known concentration of propranolol is added to the plasma sample.
-
Protein Precipitation/Extraction: Proteins are precipitated, and the analytes (alfuzosin and propranolol) are extracted, for example, using methyl tert-butyl ether.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Alfuzosin and propranolol are separated chromatographically and detected by the mass spectrometer based on their specific mass-to-charge ratios.
Hypothetical Protocol using a Deuterated Internal Standard (Alfuzosin-dn)
-
Internal Standard Spiking: A known concentration of deuterated alfuzosin (alfuzosin-dn) is added to the plasma sample.
-
Protein Precipitation/Extraction: The same extraction procedure as for the non-deuterated standard method is followed.
-
Evaporation and Reconstitution: The organic extract is evaporated and the residue reconstituted.
-
LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system. Alfuzosin and alfuzosin-dn will co-elute. The mass spectrometer will differentiate them based on their mass difference, and the ratio of their signals is used for quantification.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical basis for the superiority of deuterated internal standards.
Caption: General analytical workflow for alfuzosin quantification.
Caption: Rationale for the superiority of deuterated internal standards.
Conclusion
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alfuzosin, the use of a deuterated internal standard is highly recommended to achieve the most accurate and precise results. While validated methods using non-deuterated standards exist, the inherent physicochemical differences between the analyte and a structurally analogous IS can lead to incomplete correction for analytical variability, particularly matrix effects. A deuterated standard, by virtue of its near-identical properties to alfuzosin, provides a more robust and reliable means of quantification, ultimately leading to higher quality data in pharmacokinetic and other clinical studies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. texilajournal.com [texilajournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance of Alfuzosin-d7 in different biological matrices (plasma, urine, tissue).
For researchers engaged in pharmacokinetics, bioequivalence, and therapeutic drug monitoring studies of Alfuzosin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of the analytical performance of internal standards used in the quantification of Alfuzosin in various biological matrices, with a special focus on the advantages of using the deuterated analog, Alfuzosin-d7. While specific performance data for this compound across all matrices is not extensively published, this guide consolidates available data for commonly used alternatives and extrapolates the expected benefits of a stable isotope-labeled standard.
Performance in Human Plasma
The majority of published bioanalytical methods for Alfuzosin are focused on its quantification in human plasma. While direct comparative studies detailing the performance of this compound are limited in the public domain, the performance of several structural analog internal standards has been well-documented. This data provides a benchmark for assessing the expected performance of this compound.
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis by mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention, and ionization efficiency. This minimizes variability and improves the accuracy and precision of the assay.
Below is a summary of the performance of various internal standards used for the quantification of Alfuzosin in human plasma by LC-MS/MS.
| Internal Standard | Linearity Range (ng/mL) | Mean Recovery of Alfuzosin (%) | Accuracy (%) | Precision (% RSD) | Biological Matrix | Reference |
| Propranolol | 0.25 - 25 | 71.8 | 88.2 - 106.4 | 0.9 - 7.7 | Human Plasma | [1] |
| Prazosin | 0.298 - 38.1 | 82.9 | Not Reported | Not Reported | Human Plasma | [2] |
| Atenolol | 0.1 - 25 | 98.0 ± 0.9 | 92.9 - 100.3 | 2.65 - 3.28 | Human Plasma | [2][3] |
| Terazosin | 0.25 - 20.0 | 65.57 | Not Reported | Not Reported | Human Plasma | [4] |
| Moxifloxacin | 5.0 - 50.0 | Not Reported | Not Reported | Not Reported | Human Plasma | [5] |
Performance in Urine and Tissue: A Data Gap
Currently, there is a notable lack of published studies detailing the validation and performance of this compound for the quantification of Alfuzosin in urine and tissue matrices. While the principles of bioanalysis remain the same, matrix effects can be significantly different in urine and various tissue homogenates compared to plasma.
The development of robust LC-MS/MS methods for these matrices would be highly valuable for comprehensive pharmacokinetic and drug distribution studies. The use of this compound as an internal standard in such methods would be highly recommended to ensure the highest data quality by compensating for potential matrix-induced variations in extraction efficiency and ionization.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Alfuzosin in human plasma using different internal standards.
Method 1: Alfuzosin Quantification in Human Plasma using Propranolol as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 0.5 mL of plasma, 25 µL of internal standard solution (Propranolol, 1 µg/mL) and 0.5 mL of 5% w/v zinc sulfate solution were added and vortexed. After centrifugation, the supernatant was extracted with methyl tert-butyl ether. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Hypurity C8 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Alfuzosin: m/z 390.2 → 235.1; Propranolol: m/z 260.1 → 116.1
-
Method 2: Alfuzosin Quantification in Human Plasma using Atenolol as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, 100 µL of internal standard solution (Atenolol, 1 µg/mL) and 1 mL of 0.1 M sodium hydroxide were added. The mixture was extracted with a mixture of diethyl ether and dichloromethane (70:30, v/v). The organic layer was separated, evaporated, and the residue was reconstituted.
-
Chromatographic Conditions:
-
Column: BDS Hypersil-C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (containing 1 mL/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid) (25:75, v/v)
-
Flow Rate: 0.5 mL/min
-
-
Detection: Fluorescence detector
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the analytical process, the following diagrams are provided.
Caption: Signaling pathway of Alfuzosin's antagonist action on the alpha-1 adrenergic receptor.
Caption: General experimental workflow for Alfuzosin quantification using an internal standard.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alfuzosin-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Alfuzosin-d7, a deuterated analog of Alfuzosin commonly used in research settings. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding the Compound: this compound
Quantitative Data for Alfuzosin
For reference and proper chemical management, the following table summarizes key quantitative data for the parent compound, Alfuzosin.
| Property | Value |
| Chemical Formula | C₁₉H₂₇N₅O₄ |
| Molecular Weight | 389.45 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | Store refrigerated |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the recommended steps for its safe disposal from a laboratory setting.
1. Waste Characterization and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. Based on the available information for Alfuzosin hydrochloride ("Harmful if swallowed"), it should be treated as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated and properly labeled hazardous waste container. Avoid mixing it with incompatible chemicals.
2. Proper Containerization and Labeling:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste. The original container, if empty and in good condition, can be used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Accumulation and Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers within a secondary containment unit to prevent the spread of material in case of a spill.
4. Arranging for Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
5. Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
